3-[(Piperidin-3-yloxy)methyl]pyridine
説明
BenchChem offers high-quality 3-[(Piperidin-3-yloxy)methyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Piperidin-3-yloxy)methyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(piperidin-3-yloxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNSMZIHJNHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671480 | |
| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933758-64-6 | |
| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Therapeutic Potential and Preclinical Evaluation of 3-[(Piperidin-3-yloxy)methyl]pyridine
Executive Summary
The landscape of Central Nervous System (CNS) drug discovery is in continuous pursuit of novel chemical entities with refined selectivity and therapeutic efficacy. This guide introduces 3-[(Piperidin-3-yloxy)methyl]pyridine, a compound of significant interest due to its structural resemblance to known cholinergic channel modulators. Its core scaffold, featuring a 3-pyridyl ether linked to a piperidine ring, suggests a strong potential for interaction with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1][2] This receptor is a validated target for a range of CNS disorders, including cognitive impairments seen in Alzheimer's disease, neuropathic pain, and depression.[3] This document provides a comprehensive, technically-grounded framework for the preclinical evaluation of 3-[(Piperidin-3-yloxy)methyl]pyridine, outlining a phased, data-driven workflow from initial target validation to in vivo efficacy studies.
Introduction: Rationale and Therapeutic Hypothesis
The compound 3-[(Piperidin-3-yloxy)methyl]pyridine belongs to the 3-pyridyl ether class of molecules. This structural class has yielded potent and selective ligands for nAChRs.[1][2][4] The pyridine nitrogen acts as a crucial hydrogen bond acceptor, while the basic nitrogen of the piperidine ring is expected to be protonated at physiological pH, forming a key cationic interaction within the receptor's binding site.[5] This arrangement is a classic pharmacophore for nAChR agonists.[3]
The α4β2 nAChR subtype is the most abundant high-affinity nicotinic receptor in the brain and is deeply implicated in modulating neurotransmitter release, which in turn affects cognitive functions like learning and memory.[6][7] Agonists of the α4β2 receptor have shown potential for treating various CNS disorders.[5] Therefore, our primary hypothesis is:
3-[(Piperidin-3-yloxy)methyl]pyridine acts as a selective agonist at the α4β2 neuronal nicotinic acetylcholine receptor, with the potential to modulate cholinergic neurotransmission and thereby offer therapeutic benefit in CNS disorders characterized by cognitive deficits.
This guide will detail the logical progression of experiments required to test this hypothesis and characterize the compound's drug-like properties.
Preclinical Drug Discovery Workflow
The journey from a promising chemical structure to a viable drug candidate is a systematic process of evaluation and optimization.[8] It begins with confirming the biological target and progresses through increasingly complex biological systems, from isolated proteins to whole organisms.[9] A critical aspect of this process is the early and continuous assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties to mitigate the risk of late-stage failures.[10][11][12]
The proposed workflow is designed to "fail early, fail often," ensuring that resources are focused on compounds with the highest probability of success.[10]
Phase 1: In Vitro Pharmacological Characterization
The initial phase focuses on confirming the interaction of 3-[(Piperidin-3-yloxy)methyl]pyridine with its hypothesized target, the α4β2 nAChR, and quantifying its functional effect.
Target Affinity Determination
Causality: Before assessing function, we must confirm that the compound physically binds to the target receptor. A radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[13][14][15] It provides a quantitative measure of how tightly the compound binds to the receptor.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR [16][17]
-
Receptor Preparation: Utilize membrane preparations from cell lines stably expressing human α4 and β2 nAChR subunits (e.g., HEK293 cells) or rat brain homogenates.[16]
-
Radioligand: Use a known high-affinity α4β2 ligand, such as [³H]Cytisine or [³H]Epibatidine, at a fixed concentration near its Kd value.[16]
-
Competition: Incubate the receptor preparation and radioligand with increasing concentrations of 3-[(Piperidin-3-yloxy)methyl]pyridine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine.[13][18]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. The IC₅₀ (concentration causing 50% inhibition) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Functional Activity Assessment
Causality: Binding does not equate to function. The compound could be an agonist (activator), antagonist (blocker), or allosteric modulator. Since nAChRs are ligand-gated ion channels permeable to calcium, a fluorometric calcium flux assay provides a high-throughput method to measure agonist-induced receptor activation.[19][20][21]
Protocol: Cell-Based Calcium Flux Assay [19]
-
Cell Culture: Use a cell line (e.g., SH-EP1-hα4β2) stably expressing the human α4β2 receptor.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: Add varying concentrations of 3-[(Piperidin-3-yloxy)methyl]pyridine to the cells. Include a known agonist (e.g., nicotine) as a positive control.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[19] An increase in fluorescence corresponds to an influx of calcium through activated nAChR channels.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for 50% maximal effect) and the Emax (maximal effect relative to the positive control).
Selectivity Profiling
Causality: Therapeutic efficacy is often linked to target selectivity. Off-target activity can lead to undesirable side effects. It is critical to assess the compound's activity at other relevant nAChR subtypes, particularly the α3β4 subtype, which is prevalent in autonomic ganglia and associated with cardiovascular side effects, and the α7 subtype, another major CNS nicotinic receptor.[3][22]
This is achieved by repeating the binding and functional assays using cell lines that exclusively express these other subtypes.
| Hypothetical In Vitro Data Summary | 3-[(Piperidin-3-yloxy)methyl]pyridine |
| α4β2 Binding Affinity (Ki) | 1.5 nM |
| α4β2 Functional Activity (EC₅₀) | 12.0 nM |
| α4β2 Efficacy (% of Nicotine) | 95% (Full Agonist) |
| α3β4 Binding Affinity (Ki) | 185 nM |
| α7 Binding Affinity (Ki) | >1000 nM |
| Selectivity Ratio (α3β4 Ki / α4β2 Ki) | 123-fold |
Table 1: Illustrative in vitro pharmacology data for the lead compound, demonstrating high affinity and selectivity for the target receptor.
Phase 2: Early ADME/Tox Profiling
Causality: A potent and selective compound is of little therapeutic value if it cannot reach its target in the brain or if it is toxic.[10][23] Early in vitro ADME/Tox assays are essential filters in the drug discovery process, saving significant time and resources by eliminating unsuitable candidates before costly in vivo studies.[11][12][24]
In Vitro ADME Assays
A standard panel of assays provides critical information on a compound's drug-like properties.[10][24]
| ADME Parameter | Assay | Purpose | Acceptable Range |
| Solubility | Kinetic/Thermodynamic Solubility Assay | Predicts dissolution and absorption.[25] | > 50 µM |
| Permeability | Caco-2 or PAMPA Assay | Predicts intestinal absorption and potential for blood-brain barrier (BBB) penetration.[11] | Papp > 1 x 10⁻⁶ cm/s |
| Metabolic Stability | Liver Microsomal Stability Assay | Assesses susceptibility to first-pass metabolism by cytochrome P450 enzymes.[26] | t₁/₂ > 30 min |
| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of drug bound to plasma proteins; only unbound drug is active.[11] | Unbound fraction > 5% |
Table 2: A standard suite of in vitro ADME assays and their significance in early-phase drug discovery.
In Vitro Toxicology
Causality: Early identification of potential toxic liabilities is paramount. Cytotoxicity assays screen for general cellular toxicity, while specific assays like the hERG channel assay are critical for predicting cardiac risk.
-
Cytotoxicity: Assessed using cell lines like HepG2 (liver) or HEK293, measuring cell viability after compound exposure.[10][24] A high CC₅₀ (concentration causing 50% cytotoxicity) is desired.
-
hERG Liability: The hERG potassium channel is critical for cardiac repolarization. Blockade can lead to fatal arrhythmias. An automated patch-clamp assay is used to determine the IC₅₀ for hERG channel inhibition. A low affinity (high IC₅₀) is required.
Phase 3: In Vivo Evaluation
With a promising in vitro profile, the investigation moves into animal models to assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[27]
Pharmacokinetics and Brain Penetration
Causality: For a CNS drug, demonstrating adequate exposure in the brain is a prerequisite for efficacy.[28][29][30] A rodent PK study after intravenous (IV) and oral (PO) administration is performed to determine key parameters like half-life, clearance, and oral bioavailability. Crucially, brain and plasma concentrations are measured at several time points to calculate the brain-to-plasma ratio, confirming the compound crosses the blood-brain barrier.[28]
In Vivo Efficacy Models
Causality: The final step in preclinical validation is to demonstrate a therapeutic effect in an animal model that recapitulates aspects of a human disease state.[31][32] Given the hypothesis that 3-[(Piperidin-3-yloxy)methyl]pyridine is a cognitive enhancer, several well-validated models can be used.[31][32][33]
Protocol: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[31]
-
Habituation: Mice are allowed to freely explore an empty arena for a set period.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them. The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 to 24 hours). 3-[(Piperidin-3-yloxy)methyl]pyridine or vehicle is administered before or after the training phase.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar vs. the novel object is recorded.
-
Data Analysis: A "discrimination index" is calculated: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A healthy, untreated animal will spend significantly more time exploring the novel object. A cognitive deficit (e.g., induced by scopolamine or in an aged/transgenic model) will result in a poor discrimination index. An effective cognitive enhancer will rescue this deficit, leading to a significantly higher discrimination index compared to the vehicle-treated disease model group.
Other relevant models include the Morris Water Maze for spatial memory and transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) for assessing effects in a chronic disease context.[31][34]
Medicinal Chemistry and Lead Optimization
Should the initial compound show promising activity but have liabilities (e.g., poor metabolic stability, off-target effects), a medicinal chemistry campaign would be initiated.[35] This involves synthesizing analogues to establish a structure-activity relationship (SAR) and a structure-property relationship (SPR). The goal is to systematically modify the molecule to improve its overall profile, for instance, by adding fluorine atoms to block metabolic soft spots or altering lipophilicity to enhance brain penetration.[25][35]
Conclusion
This guide outlines a rigorous, industry-standard pathway for the preclinical evaluation of 3-[(Piperidin-3-yloxy)methyl]pyridine. Based on its chemical structure and the established pharmacology of 3-pyridyl ethers, the compound holds significant promise as a selective α4β2 nAChR agonist. The described workflow, integrating in vitro pharmacology, ADME/Tox profiling, and in vivo efficacy testing, provides a robust framework to validate its therapeutic hypothesis. Successful progression through this cascade would establish 3-[(Piperidin-3-yloxy)methyl]pyridine as a strong candidate for further development as a novel therapeutic for CNS disorders.
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Bioactivity Profile of 3-[(Piperidin-3-yloxy)methyl]pyridine Scaffolds
The following technical guide details the bioactivity profile, medicinal chemistry, and therapeutic applications of 3-[(Piperidin-3-yloxy)methyl]pyridine and its closely related structural analogs.
A Medicinal Chemistry & Pharmacology Technical Guide
Executive Summary
The 3-[(Piperidin-3-yloxy)methyl]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines three critical pharmacophoric elements:
-
A Pyridine Core: Acts as a bioisostere for phenyl rings, improving water solubility and offering specific hydrogen-bond acceptor sites (N-atom).[1]
-
An Ether Linker: Provides rotational freedom while acting as a hydrogen-bond acceptor.
-
A Piperidine Ring: A basic amine (pKa ~10-11) that enhances solubility and often forms critical salt bridges with aspartate or glutamate residues in target binding pockets.
This guide analyzes the scaffold's utility in epigenetic modulation (LSD1 inhibitors) , kinase inhibition (CHK1, CDK7) , and as a linker motif in PROTAC (Proteolysis Targeting Chimera) design.
Chemical Space & Physicochemical Properties
Structural Deconstruction
The specific connectivity of the title compound—Pyridine-3-yl-CH₂-O-Piperidin-3-yl —creates a unique topology compared to its isomers.
| Component | Functionality | Key Interaction |
| Pyridine (3-position) | Aromatic Scaffold | |
| Methylene (-CH₂-) | Spacer | Extends the pharmacophore; breaks conjugation to allow flexibility. |
| Ether Oxygen (-O-) | H-Bond Acceptor | Interacts with backbone amides or water networks. |
| Piperidine (3-position) | Basic Headgroup | Cationic interaction (salt bridge) with acidic residues (Asp/Glu). |
Basicity and Solubility
Unlike simple aryl ethers, the piperidine nitrogen introduces a basic center.
-
pKa (Piperidine): ~10.5 (protonated at physiological pH).
-
pKa (Pyridine): ~5.2 (mostly unprotonated at physiological pH).
-
LogP: The pyridine lowers LogP relative to a benzene ring, while the protonated amine drastically increases aqueous solubility (
), making this scaffold ideal for Fragment-Based Drug Discovery (FBDD).
Pharmacology & Mechanism of Action
Primary Target Class: Epigenetic Modulators (LSD1)
Research has identified pyridine-piperidine ethers as potent inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A) . While the 4-ylmethoxy isomer is the canonical lead, the 3-yloxy variants provide critical Structure-Activity Relationship (SAR) data.
-
Mechanism: LSD1 demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4). Overexpression is linked to AML (Acute Myeloid Leukemia) and SCLC (Small Cell Lung Cancer).
-
Binding Mode: The pyridine ring occupies the FAD-binding pocket, mimicking the histone substrate's aromatic residues. The basic piperidine amine mimics the methylated lysine ammonium group, forming electrostatic interactions with Asp555 in the active site.
Secondary Target Class: Kinase Inhibitors (CHK1, CDK7)
The scaffold serves as a solvent-exposed tail in kinase inhibitors.
-
Checkpoint Kinase 1 (CHK1): A 3-(piperidin-3-yloxy)pyridine moiety (lacking the methylene spacer) was identified in a potent CHK1 inhibitor (
). The piperidine nitrogen forms a salt bridge with Glu91 or Glu85 in the ATP-binding pocket. -
CDK7: In covalent CDK7 inhibitors, the piperidine ring is often used to solubilize the core macrocycle or pyrazolo-pyrimidine scaffold.
Emerging Application: PROTAC Linkers
The 3-[(Piperidin-3-yloxy)methyl]pyridine unit is increasingly used in "degronimers." The piperidine nitrogen serves as an attachment point for E3 ligase ligands (e.g., Thalidomide analogs for Cereblon), while the pyridine connects to the protein-of-interest (POI) ligand.
Structure-Activity Relationship (SAR) Deep Dive
The bioactivity of this scaffold is highly sensitive to the linker length and piperidine regiochemistry .
Linker Variation (The "Oxygen Walk")
Comparing three closely related analogs reveals the impact of the ether position:
| Analog Structure | Target Profile | Potency (Relative) |
| Pyridine-3-CH₂-O-Piperidin-3-yl (Title) | LSD1 / PROTACs | Moderate (High flexibility) |
| Pyridine-3-O-CH₂-Piperidin-4-yl | LSD1 (Lead) | High (Optimal distance to Asp555) |
| Pyridine-3-O-Piperidin-3-yl | CHK1 / Kinases | High (Rigid, compact binder) |
Regiochemistry: 3-yl vs. 4-yl Piperidine
-
4-yl (Para-like): Extends the basic amine furthest from the aromatic core. Preferred for deep pockets (e.g., LSD1).
-
3-yl (Meta-like): Introduces chirality (R/S isomers). The (R)-isomer often shows >10-fold selectivity over the (S)-isomer in kinase targets due to specific vector alignment with the ribose binding pocket.
Experimental Protocols
Synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine
Methodology: The most robust route utilizes a nucleophilic substitution (Sɴ2) or Mitsunobu coupling.
Protocol (Sɴ2 Approach):
-
Reagents: 3-(Chloromethyl)pyridine hydrochloride (1.0 eq), 3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (1.1 eq), NaH (2.5 eq), DMF (anhydrous).
-
Step 1 (Deprotonation): Dissolve N-Boc-3-hydroxypiperidine in DMF at 0°C. Add NaH portion-wise. Stir for 30 min.
-
Step 2 (Coupling): Add 3-(Chloromethyl)pyridine slowly. Warm to RT and stir for 12h.
-
Step 3 (Workup): Quench with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
-
Step 4 (Deprotection): Treat intermediate with TFA/DCM (1:4) for 2h to remove Boc group. Neutralize with NaHCO₃ to obtain the free base.
LSD1 Enzymatic Inhibition Assay
Purpose: To validate the bioactivity of the scaffold against epigenetic targets.
-
System: LSD1/CoREST complex (recombinant).
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Detection: Peroxidase-coupled assay (Amplex Red) detecting H₂O₂ produced during demethylation.
-
Control: Tranylcypromine (non-selective) or GSK-LSD1 (selective).
Visualization of Signaling Pathways
Epigenetic Regulation Pathway (LSD1)
The following diagram illustrates how LSD1 inhibitors containing this scaffold disrupt cancer cell proliferation.
Caption: Mechanism of LSD1 inhibition by pyridine-piperidine scaffolds leading to re-activation of differentiation genes in AML.
General Synthesis Workflow
Caption: Convergent synthesis route for the title scaffold via ether formation and deprotection.
References
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2] Journal of Medicinal Chemistry. Link
-
Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor.[3] European Journal of Medicinal Chemistry. Link[3]
-
Maibaum, J., et al. (2016). Small-molecule factor D inhibitors targeting the alternative complement pathway. Nature Chemical Biology. Link
-
Patent WO2018237026A1. (2018). N/O-Linked Degrons and Degronimers for Degradation of Proteins. Google Patents. Link
Sources
- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
A Technical Guide to the Physicochemical Characterization of 3-[(Piperidin-3-yloxy)methyl]pyridine: Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(Piperidin-3-yloxy)methyl]pyridine is a heterocyclic molecule featuring a pyridine ring linked via an oxymethyl bridge to a piperidine moiety. As with any potential pharmaceutical candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation and development. This guide provides an in-depth discussion of the critical quality attributes of solubility and stability for this compound. While specific experimental data for 3-[(Piperidin-3-yloxy)methyl]pyridine is not extensively available in public literature, this document outlines the authoritative, industry-standard methodologies required to generate this crucial data. By detailing the scientific rationale behind each experimental protocol, this guide serves as a foundational resource for researchers tasked with characterizing this, or structurally similar, molecules.
Introduction: The Pivotal Role of Physicochemical Profiling
In drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is contingent upon its molecular properties. Among the most critical of these are solubility and stability. These two parameters dictate a compound's bioavailability, manufacturability, storage requirements, and ultimately, its therapeutic potential.
-
Solubility directly influences the absorption phase of a drug's pharmacokinetic profile. Poor aqueous solubility is a leading cause of attrition in the development pipeline, often resulting in low and variable bioavailability.
-
Stability determines a compound's shelf-life and its degradation profile. Unstable compounds can lose potency and generate potentially toxic impurities, posing significant safety risks.
For a molecule like 3-[(Piperidin-3-yloxy)methyl]pyridine, which contains both a basic pyridine ring (pKa ~5-6) and a basic piperidine ring (pKa ~10-11), its solubility is expected to be highly dependent on pH. Understanding this relationship is paramount for developing a formulation strategy, whether for oral, parenteral, or other routes of administration. This guide will provide the necessary experimental frameworks to rigorously define these characteristics.
Aqueous and Solvent Solubility Determination
A comprehensive solubility profile is essential for preclinical and formulation development. The choice of method depends on the stage of development, material availability, and the specific question being addressed (e.g., early screening vs. late-stage formulation).
Predicted Properties and Rationale
Based on its structure, 3-[(Piperidin-3-yloxy)methyl]pyridine possesses functional groups that suggest certain solubility behaviors. The pyridine and piperidine nitrogens are basic and will be protonated at acidic to neutral pH. This protonation leads to the formation of a cationic species, which is expected to have significantly higher aqueous solubility than the neutral free base. Conversely, in basic media, the compound will be in its less soluble, neutral form. The ether linkage and hydrocarbon backbone contribute to its lipophilicity. This duality underscores the necessity of empirical testing across a physiologically relevant pH range (pH 1.2 to 7.4).
Experimental Protocol: Thermodynamic Solubility Testing
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement. The Shake-Flask method is the most common approach.
Methodology:
-
Preparation: Add an excess amount of the solid compound (to ensure saturation) to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.
-
Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Care must be taken to use filters that do not bind the compound.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units of mg/mL or µg/mL at each pH value.
Causality and Trustworthiness: This protocol is self-validating because the continued presence of solid material at the end of the experiment confirms that an equilibrium between the dissolved and undissolved states was achieved. Using a specific and validated analytical method ensures that the measurement is accurate and only quantifies the parent compound, not any potential degradants.
Experimental Protocol: Kinetic Solubility Testing
In early discovery, where compound availability is limited, kinetic solubility provides a high-throughput assessment of a compound's dissolution properties. This method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add small volumes of the DMSO stock to aqueous buffers of varying pH in a microtiter plate.
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or by assessing light scattering with a plate reader after a short incubation period (e.g., 1-2 hours).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Workflow for Solubility Assessment:
Caption: Workflow for determining aqueous solubility.
Data Summary Table (Hypothetical):
| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Thermodynamic | 1.2 | 25 | >2000 | Shake-Flask HPLC |
| Thermodynamic | 6.8 | 25 | 850 | Shake-Flask HPLC |
| Thermodynamic | 7.4 | 25 | 450 | Shake-Flask HPLC |
| Kinetic | 7.4 | 25 | 150 | Turbidimetry |
Chemical Stability Assessment
Stability testing is crucial to identify degradation pathways and establish a re-test period or shelf-life for the active pharmaceutical ingredient (API). Forced degradation (or stress testing) is the cornerstone of this effort.
Forced Degradation Studies
The objective of forced degradation is to intentionally degrade the compound under more aggressive conditions than those it would experience during storage. This helps to rapidly identify likely degradation products and develop a stability-indicating analytical method.
Experimental Protocol:
A validated stability-indicating HPLC method is required before beginning. This method must be able to resolve the parent compound from all potential degradation products.
-
Stress Conditions: Prepare solutions of 3-[(Piperidin-3-yloxy)methyl]pyridine (e.g., at 1 mg/mL) in various media and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid compound stored at 80 °C for 72 hours.
-
Photostability: Solution and solid exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Sample each condition at multiple time points (e.g., 0, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using the stability-indicating HPLC method. The use of a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity assessment and identification of degradants.
-
Data Reporting: Report the percentage of the parent compound remaining and the percentage of each major degradant formed at each time point.
Causality and Trustworthiness: This protocol systematically probes the compound's vulnerabilities. For instance, the ether linkage in 3-[(Piperidin-3-yloxy)methyl]pyridine could be susceptible to acid hydrolysis. The pyridine ring could be prone to oxidation, forming an N-oxide. By testing these specific conditions, we generate a validated profile of the molecule's inherent stability. The development of a mass balance (where the sum of the parent API and all degradants is close to 100%) provides confidence in the analytical method's ability to "see" all relevant species.
Logical Flow for Stability Assessment:
Caption: Forced degradation study workflow.
Hypothetical Stability Data Summary:
| Stress Condition | Duration | Parent Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 24 h | 91.5 | 7.8 (m/z = X) | Not Detected |
| 0.1 M NaOH, 60°C | 24 h | 99.2 | Not Detected | Not Detected |
| 3% H₂O₂, RT | 24 h | 85.1 | Not Detected | 14.2 (m/z = Y) |
| Light (ICH Q1B) | - | 99.5 | Not Detected | Not Detected |
Conclusion and Forward Look
The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For 3-[(Piperidin-3-yloxy)methyl]pyridine, its basic centers predict a strong pH-dependence on solubility, a hypothesis that must be confirmed and quantified through rigorous thermodynamic analysis. Its stability profile, elucidated through forced degradation studies, will reveal its liabilities and inform handling, formulation, and storage strategies. The protocols and frameworks detailed in this guide provide the authoritative, scientifically-grounded approach necessary to generate the comprehensive data package required by researchers, developers, and regulatory agencies. This foundational knowledge is essential to de-risk the development path and unlock the full therapeutic potential of the molecule.
References
As specific literature for the target compound is unavailable, this section provides authoritative references for the methodologies described.
-
International Council for Harmonisation (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Glomme, A., & März, J. (2005). Comparison of a new 96-well-plate-based method for solubility determination with the conventional shake-flask method. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
The Enigmatic Role of 3-[(Piperidin-3-yloxy)methyl]pyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Tale of Two Isomers in Epigenetic Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine and piperidine heterocycles are foundational scaffolds, celebrated for their versatility in forging interactions with a multitude of biological targets.[1][2] This guide delves into the nuanced role of the 3-[(Piperidin-3-yloxy)methyl]pyridine core, a structure of interest that exists in the shadow of its more prominent regioisomer, 3-(piperidin-4-ylmethoxy)pyridine. The latter has garnered significant attention as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a compelling target in oncology.[3][4]
While direct, in-depth research on 3-[(Piperidin-3-yloxy)methyl]pyridine is notably sparse in publicly accessible literature, its structural relationship with the well-documented 4-ylmethoxy isomer provides a valuable framework for understanding its potential, and limitations, within a medicinal chemistry context. This guide will therefore navigate the established pharmacology of the 3-(piperidin-4-ylmethoxy)pyridine scaffold as a primary exemplar, using it to illuminate the principles of synthesis, mechanism of action, and structure-activity relationships (SAR) that likely govern the therapeutic potential of this compound class. The limited available data specific to the 3-[(piperidin-3-yloxy)methyl]pyridine isomer will be integrated to offer a comparative perspective and to directly address its standing in the field.
I. The Genesis of a Scaffold: Synthesis and Chemical Properties
The synthesis of pyridine-piperidine ether-linked scaffolds is a well-trodden path in medicinal chemistry, often employing robust and adaptable reactions. A generalizable synthetic route, adaptable for both the 3- and 4-substituted piperidine moieties, typically involves a nucleophilic substitution or a Mitsunobu reaction.
A representative synthetic pathway to access these scaffolds is illustrated below. This multi-step process allows for the strategic introduction of various substituents on both the pyridine and piperidine rings, facilitating the exploration of the chemical space for optimal biological activity.
General Synthetic Protocol:
A common approach involves the coupling of a suitably functionalized pyridine derivative with a protected piperidinol. For instance, a Mitsunobu reaction between a pyridinol and a Boc-protected piperidinemethanol derivative can forge the ether linkage. Subsequent Suzuki coupling reactions can be employed to introduce diverse aryl or heteroaryl substituents onto the pyridine core. The final deprotection of the piperidine nitrogen yields the target compound.[3]
Caption: Workflow for a typical LSD1 enzymatic inhibition assay.
VI. Conclusion and Future Directions
The 3-[(Piperidin-3-yloxy)methyl]pyridine scaffold, while structurally intriguing, appears to be a less favorable framework for LSD1 inhibition compared to its 3-(piperidin-4-ylmethoxy)pyridine isomer. The available data strongly suggest that the precise positioning of the piperidine nitrogen is a critical determinant of activity for this class of inhibitors.
However, the field of medicinal chemistry is vast, and a lack of potency against one target does not preclude activity against others. The 3-[(Piperidin-3-yloxy)methyl]pyridine core may yet find its niche in targeting other enzymes or receptors where its specific stereochemical and electronic properties are advantageous. Future research could explore:
-
Screening against other therapeutic targets: The pyridine-piperidine ether motif is present in compounds with diverse biological activities, and this scaffold could be screened against other target classes.
-
Chiral Synthesis and Evaluation: The reported data for the 3-oxy isomer was for a racemic mixture. S[3]ynthesis and evaluation of the individual enantiomers could reveal that one stereoisomer possesses significantly higher activity.
-
Computational Modeling: Docking studies against a panel of targets could help to identify potential new biological targets for this scaffold.
References
-
4-(4-Piperidinylmethoxy)pyridine | Research Chemical - Benchchem.
-
Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1331–1343.
-
Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (2018). Chinese Chemical Letters, 29(7), 1145-1148.
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.
-
European Journal of Medicinal Chemistry - UPCommons.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
-
An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2022). Molecules, 27(15), 4994.
-
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride - Sigma-Aldrich.
-
3-[(Piperidin-4-yloxy)methyl]pyridine AldrichCPR | Sigma-Aldrich.
-
Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Patsnap Eureka.
-
Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
-
CN103030587A - Synthesis process of 3-methylamino-piperidine - Google Patents.
-
US4086237A - Method of preparing 3-methyl pyridine - Google Patents.
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI.
-
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - MDPI.
-
Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx.
-
LSD1: biologic roles and therapeutic targeting - PMC - NIH.
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- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic stability predictions for 3-[(Piperidin-3-yloxy)methyl]pyridine
An In-Depth Technical Guide: Metabolic Stability Predictions for 3-[(Piperidin-3-yloxy)methyl]pyridine
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Central to a compound's pharmacokinetic profile is its metabolic stability—the susceptibility of a drug to biotransformation by metabolic enzymes.[1][2] Compounds that are rapidly metabolized often exhibit low bioavailability and short duration of action, necessitating higher or more frequent dosing, which can lead to toxicity.[3] Therefore, a thorough and early assessment of metabolic stability is critical for identifying and optimizing promising lead candidates.
This guide provides a comprehensive technical overview of the predictive assessment of metabolic stability for the novel scaffold, 3-[(Piperidin-3-yloxy)methyl]pyridine. This molecule incorporates three key structural motifs of interest to the medicinal chemist: a piperidine ring, a pyridine ring, and an ether linkage. Each presents distinct metabolic liabilities and opportunities for structural modification. We will explore a logical, industry-standard workflow, beginning with computational (in silico) predictions to identify potential sites of metabolism, followed by robust in vitro experimental protocols to generate quantitative data on metabolic turnover.
Part 1: Structural Analysis and In Silico Liability Assessment
Before any experimental work is undertaken, a critical analysis of the molecule's structure can reveal potential metabolic "soft spots." The structure of 3-[(Piperidin-3-yloxy)methyl]pyridine contains moieties with well-documented metabolic fates.
-
Piperidine Ring: Saturated heterocycles like piperidine are common substrates for cytochrome P450 (CYP) enzymes.[3][4] The most probable metabolic pathways include oxidation at the carbon atom alpha to the nitrogen, leading to the formation of a stable lactam, and N-dealkylation if substituents are present on the nitrogen.[4][5] Ring-opening reactions are also possible, though often a minor pathway.[4][6] The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern at positions adjacent to the nitrogen atom.[7]
-
Pyridine Ring: Compared to a phenyl ring, the electron-deficient nature of the pyridine ring generally confers greater metabolic stability by reducing its susceptibility to oxidation.[8][9] However, it is not metabolically inert. Potential, though typically less favorable, pathways include N-oxidation and hydroxylation at various positions on the ring. The primary metabolizing enzyme for many pyridine-containing drugs is CYP3A4.[9]
-
Ether Linkage: Ether linkages are susceptible to oxidative O-dealkylation, another common CYP-mediated reaction, which would cleave the molecule into piperidin-3-ol and 3-(hydroxymethyl)pyridine fragments.[10]
Computational Prediction Workflow
In silico tools are invaluable for prioritizing which metabolic pathways to investigate experimentally.[11] These methods fall into two main categories: ligand-based and structure-based. Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure of the compound to predict its metabolic fate based on data from known compounds.[11][12] Structure-based approaches involve docking the compound into the active site of specific metabolizing enzymes (e.g., CYP3A4) to predict binding affinity and identify which atoms are most favorably positioned for oxidation.[11]
Based on this analysis, the primary predicted metabolic liabilities for 3-[(Piperidin-3-yloxy)methyl]pyridine are oxidation of the piperidine ring and, to a lesser extent, O-dealkylation of the ether linkage. The pyridine ring is predicted to be relatively stable.
Part 2: In Vitro Experimental Validation
In silico predictions must be confirmed with experimental data. The two most common and complementary in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[1]
A. Liver Microsomal Stability Assay
This is a widely used, high-throughput screen that primarily assesses Phase I metabolism.[13][14] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[14] The assay measures the rate of disappearance of the parent compound when incubated with microsomes in the presence of the necessary cofactor, NADPH.[14][15]
Detailed Protocol: Human Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[16]
-
Prepare the test compound stock solution in DMSO (e.g., 10 mM) and create a working solution (e.g., 200 µM) in buffer. The final DMSO concentration in the incubation should not exceed 0.1% to avoid enzyme inhibition.[17]
-
Prepare a cofactor solution of NADPH at 10 mM in buffer.
-
Prepare positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control (vehicle, i.e., buffer with DMSO).[15]
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound working solutions to 37°C for 5-10 minutes.
-
To initiate the reaction, add the NADPH solution to the HLM suspension to achieve a final concentration of 1 mM NADPH. This marks the T=0 starting point for all subsequent steps.
-
Immediately add the pre-warmed test compound to the NADPH-fortified HLM suspension to achieve a final compound concentration of 1-3 µM and a final microsomal protein concentration of 0.5 mg/mL.[14][15]
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[15]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing a 2-3 fold volume of ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis).[18] The acetonitrile precipitates the proteins, stopping all enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
B. Hepatocyte Stability Assay
Hepatocytes are intact liver cells and are considered the "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors in a more physiologically relevant environment.[1][17][19] This assay provides a more comprehensive picture of overall hepatic clearance.
Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium.
-
Determine cell viability and density using a method like Trypan Blue exclusion. Adjust the cell density to a working concentration, typically 0.5-1.0 x 10^6 viable cells/mL.[17][20]
-
Prepare the test compound in warm incubation medium. The final DMSO concentration should be kept below 0.1%.[17]
-
-
Incubation:
-
Plate the hepatocyte suspension in a non-coated plate (e.g., 12-well format).[17]
-
Add the test compound solution to the wells to initiate the reaction. The final cell density is typically 0.5 x 10^6 cells/mL and the test compound concentration is 1 µM.[20]
-
Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator to keep the cells in suspension.[17]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard, as described for the microsomal assay.[17]
-
-
Analysis:
-
Process and analyze the samples via LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Part 3: Data Interpretation and Synthesis
The data from these assays are used to calculate key parameters that predict in vivo behavior.
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining compound versus time and calculating the slope of the linear regression.
-
k = - (slope)
-
t½ = 0.693 / k
-
-
In Vitro Intrinsic Clearance (CLint): This represents the inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of protein or number of cells in the assay.[17][21]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 hepatocytes)[20]
-
These in vitro clearance values can then be scaled using physiological parameters to predict in vivo hepatic clearance in humans, providing a crucial link between early discovery data and clinical performance.[20]
Hypothetical Data for 3-[(Piperidin-3-yloxy)methyl]pyridine
| Time (min) | % Remaining (HLM Assay) | % Remaining (Hepatocyte Assay) |
| 0 | 100 | 100 |
| 5 | 85 | 90 |
| 15 | 60 | 75 |
| 30 | 35 | 55 |
| 45 | 18 | 40 |
| 60 | 9 | 28 |
Calculated Parameters:
| Parameter | Human Liver Microsomes | Human Hepatocytes | Classification |
| t½ (min) | 22.5 | 41.2 | Moderate to High Clearance |
| CLint | 68.1 µL/min/mg protein | 33.6 µL/min/10^6 cells | Moderate to High Clearance |
In this hypothetical scenario, the compound shows moderate to high clearance. The faster clearance in microsomes compared to hepatocytes could suggest that Phase I (CYP-mediated) metabolism is the primary route of elimination and that Phase II conjugation pathways are less significant.
Synthesizing the Evidence: Predicted Metabolic Pathways
Combining the in silico predictions with the in vitro data allows for the construction of a probable metabolic map. The moderate-to-high clearance observed experimentally supports the initial prediction that the piperidine ring is a primary site of metabolism. The most likely biotransformations are hydroxylation and subsequent oxidation of the piperidine ring.
Conclusion and Future Directions
The integrated analysis predicts that 3-[(Piperidin-3-yloxy)methyl]pyridine is likely a compound with moderate to high hepatic clearance, driven primarily by CYP-mediated oxidation of the piperidine ring. While this level of clearance may be acceptable for some therapeutic indications, it often presents a liability.
This data-driven understanding provides a clear path for optimization. Medicinal chemistry efforts can be strategically focused on modifying the piperidine ring to enhance its metabolic stability. For example, introducing substituents adjacent to the nitrogen or at the likely sites of hydroxylation can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of clearance and improving the compound's overall pharmacokinetic profile.[22] Subsequent iterations of this design-make-test-analyze cycle, guided by the principles and protocols outlined here, are fundamental to advancing a metabolically sound drug candidate.
References
- Metabolic Stability Assays - Merck Millipore. (n.d.).
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
- Metabolic Stability - Frontage Laboratories. (n.d.).
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem. (n.d.).
- Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem. (n.d.).
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Shah, P., Nguyen, D.-T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.
- Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28).
- Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate.
- Zhang, Y., & Sotriffer, C. A. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
-
Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry. Retrieved from [Link]
- Scott, G. R., & Halpert, J. R. (2015). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC.
- Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. (n.d.).
- Name, A. (2005, May 15). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- Bhat, G. B., & Chandrasekhara, N. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC.
- Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.).
- Name, A. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.).
- Singh, U. P., & Singh, R. K. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- Ritschel, W. A., & Kearns, G. L. (n.d.). Chapter 13. Drug Biotransformation. In Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. PharmacyLibrary.
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Application Notes and Protocols for the Synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed synthetic protocols for the preparation of 3-[(Piperidin-3-yloxy)methyl]pyridine, a key structural motif in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of established synthetic strategies with practical, field-proven insights. This document emphasizes the underlying chemical principles, ensuring that the described methods are not only reproducible but also adaptable to various research and development needs. We will explore two primary and robust synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction. Each protocol is presented with step-by-step instructions, reagent details, and purification methods, alongside a discussion of the critical parameters that ensure success.
Introduction
The 3-[(Piperidin-3-yloxy)methyl]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules. Its unique three-dimensional structure, combining a flexible piperidine ring with a pyridine moiety through an ether linkage, allows for diverse interactions with biological targets. Notably, derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), highlighting their relevance in oncology and other therapeutic areas.[1] The synthesis of this key intermediate is therefore of considerable interest to the medicinal chemistry community.
This application note details two reliable and widely applicable methods for the synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine:
-
Williamson Ether Synthesis: A classic and dependable method for forming ether linkages, this route involves the reaction of an alkoxide with a suitable alkyl halide.[2][3][4][5]
-
Mitsunobu Reaction: A powerful and versatile method for the dehydration and coupling of an alcohol with a nucleophile, offering an alternative approach with distinct advantages, particularly in terms of stereochemical control.[6][7][8][9]
Both methodologies are presented with detailed experimental procedures, from starting material preparation to final product purification and characterization.
Synthetic Strategies and Protocols
Strategy 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a good leaving group, such as a halide.[2][5] In the context of synthesizing 3-[(Piperidin-3-yloxy)methyl]pyridine, this involves the deprotonation of a protected 3-hydroxypiperidine to form the corresponding alkoxide, which then displaces a halide from 3-(halomethyl)pyridine.
Workflow for Williamson Ether Synthesis:
Figure 1: Workflow of the Williamson ether synthesis for 3-[(Piperidin-3-yloxy)methyl]pyridine.
Detailed Protocol:
Step 1: Preparation of Sodium (R/S)-1-(tert-butoxycarbonyl)piperidin-3-oxide
-
To a stirred solution of (R/S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
Step 2: Ether Formation
-
To the freshly prepared alkoxide solution, add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI, 0.1 eq) in anhydrous dimethylformamide (DMF, 5 mL/mmol).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification of the Protected Intermediate
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-((pyridin-3-yl)methoxy)piperidine-1-carboxylate.
Step 4: Deprotection of the Piperidine Nitrogen
-
Dissolve the purified protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) or a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-[(Piperidin-3-yloxy)methyl]pyridine.
| Reagent | Molar Ratio (eq) | Purpose |
| (R/S)-N-Boc-3-hydroxypiperidine | 1.0 | Starting material (alcohol) |
| Sodium Hydride (NaH) | 1.2 | Deprotonating agent |
| 3-(Chloromethyl)pyridine hydrochloride | 1.1 | Starting material (alkyl halide) |
| Tetrabutylammonium iodide (TBAI) | 0.1 | Phase-transfer catalyst |
| Trifluoroacetic acid (TFA) or HCl in Dioxane | Excess | Deprotecting agent for the Boc group |
Table 1: Key Reagents for Williamson Ether Synthesis.
Strategy 2: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the formation of esters, ethers, and other functional groups from an alcohol.[6][8] It involves the in-situ activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][7] This reaction is known for its mild conditions and, importantly, proceeds with inversion of stereochemistry at the alcohol center.[6][9]
Workflow for the Mitsunobu Reaction:
Figure 2: Workflow of the Mitsunobu reaction for 3-[(Piperidin-3-yloxy)methyl]pyridine.
Detailed Protocol:
Step 1: Mitsunobu Coupling
-
To a stirred solution of (R/S)-N-Boc-3-hydroxypiperidine (1.0 eq), 3-pyridinemethanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 mL/mmol) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Step 2: Work-up and Purification of the Protected Intermediate
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate byproduct.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate tert-butyl 3-((pyridin-3-yl)methoxy)piperidine-1-carboxylate. The byproducts can often be challenging to separate; careful chromatography is essential.
Step 3: Deprotection of the Piperidine Nitrogen
-
Follow the same deprotection procedure as outlined in Step 4 of the Williamson Ether Synthesis protocol.
| Reagent | Molar Ratio (eq) | Purpose |
| (R/S)-N-Boc-3-hydroxypiperidine | 1.0 | Starting material (alcohol) |
| 3-Pyridinemethanol | 1.2 | Starting material (nucleophile precursor) |
| Triphenylphosphine (PPh₃) | 1.5 | Activating agent |
| Diisopropyl azodicarboxylate (DIAD) | 1.5 | Activating agent |
| Trifluoroacetic acid (TFA) or HCl in Dioxane | Excess | Deprotecting agent for the Boc group |
Table 2: Key Reagents for the Mitsunobu Reaction.
Characterization
The final product, 3-[(Piperidin-3-yloxy)methyl]pyridine, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Troubleshooting and Key Considerations
-
Williamson Ether Synthesis:
-
The use of a strong base like NaH requires anhydrous conditions to prevent quenching.
-
The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[10]
-
Incomplete reaction may be due to a poor leaving group or steric hindrance.
-
-
Mitsunobu Reaction:
-
The order of addition of reagents can be important for reaction success.[6][7]
-
Purification can be challenging due to the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate.
-
The pKa of the nucleophilic component is a critical factor for a successful Mitsunobu reaction.[6]
-
Conclusion
The synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine can be effectively achieved through either the Williamson ether synthesis or the Mitsunobu reaction. The choice between these two robust methods will depend on factors such as the availability of starting materials, desired stereochemical outcome, and the scale of the synthesis. The protocols provided in this application note offer a solid foundation for the successful preparation of this valuable building block in drug discovery and development.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Konovalov, S., et al. (2018). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 9(10), 1038–1043. Retrieved from [Link]
- Ahluwalia, V. K., & Aggarwal, R. (2009). Name Reactions in Organic Synthesis. Cambridge University Press.
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - Semantic Scholar. (2022, October 17). Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Optimized Synthetic Protocol for 3-[(Piperidin-3-yloxy)methyl]pyridine
Abstract & Strategic Overview
The ether linkage between a pyridine ring and a saturated heterocycle is a privileged scaffold in medicinal chemistry, appearing frequently in poly (ADP-ribose) polymerase (PARP) inhibitors and Lysine-specific demethylase 1 (LSD1) inhibitors. This application note details the step-by-step synthesis of 3-[(piperidin-3-yloxy)methyl]pyridine , focusing on scalability and impurity control.
The synthesis utilizes a Williamson Ether Synthesis strategy rather than a Mitsunobu coupling. While Mitsunobu conditions are mild, they often suffer from difficult purification (removal of triphenylphosphine oxide). The Williamson approach, using N-Boc-protected 3-hydroxypiperidine and 3-(chloromethyl)pyridine, offers superior atom economy and easier workup for gram-scale preparations.
Retrosynthetic Analysis
The target molecule is disconnected at the ether oxygen. To prevent regioselectivity issues (N-alkylation vs. O-alkylation), the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocol: Step-by-Step
Phase 1: O-Alkylation (Coupling)
Objective: Synthesize tert-butyl 3-(pyridin-3-ylmethoxy)piperidine-1-carboxylate.
Reaction Type: Intermolecular Williamson Ether Synthesis (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| N-Boc-3-hydroxypiperidine | 201.26 | 1.0 | Nucleophile |
| 3-(Chloromethyl)pyridine HCl | 164.03 | 1.2 | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 | 2.5 | Base |
| Tetrabutylammonium iodide (TBAI) | 369.37 | 0.1 | Catalyst (Optional) |
| DMF (Anhydrous) | - | - | Solvent |
Critical Note on Stoichiometry: The electrophile is supplied as a hydrochloride salt. You must add enough base to neutralize the HCl salt (1.0 eq) plus deprotonate the alcohol (1.0 eq) plus a slight excess to drive kinetics. Therefore, 2.2–2.5 equivalents of NaH are required.
Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Suspension: Add NaH (60% dispersion, 2.5 equiv) to the flask. Wash twice with anhydrous hexanes if oil removal is desired (optional but recommended for easier purification), then suspend in anhydrous DMF (0.2 M relative to substrate) . Cool to 0 °C in an ice bath.
-
Nucleophile Addition: Dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Gas evolution (
) will occur. -
Aging: Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.
-
-
Electrophile Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.2 equiv) portion-wise (solid addition) or as a DMF solution.
-
Catalysis: Add TBAI (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The starting alcohol should be consumed.
-
-
Quench & Workup:
-
Cool back to 0 °C. Carefully quench with saturated
solution (dropwise initially to manage foaming). -
Dilute with water and extract with Ethyl Acetate (3x) .
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes).
-
Yield Target: 75–85% (Colorless to pale yellow oil).
-
Phase 2: Deprotection
Objective: Removal of the Boc group to yield the final product. Method: Acidolysis.
Reagents
| Reagent | Role |
| 4M HCl in Dioxane | Acid/Solvent |
| Dichloromethane (DCM) | Co-solvent (optional) |
| Diethyl Ether | Precipitation solvent |
Procedure
-
Dissolution: Dissolve the intermediate from Phase 1 in a minimal volume of DCM (or use neat dioxane if scale allows).
-
Acidification: Add 4M HCl in Dioxane (10 equiv) at 0 °C.
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: A white precipitate (the hydrochloride salt) often forms.
-
-
Isolation:
-
Dilute the reaction mixture with Diethyl Ether (
) . -
Filter the solid precipitate under inert atmosphere (nitrogen blanket) as the salt can be hygroscopic.
-
Wash the filter cake with fresh ether.
-
-
Free Basing (Optional): If the free base is required for biological assay:
-
Dissolve the salt in water.
-
Adjust pH to >12 using 2N NaOH.
-
Extract with DCM (3x), dry over
, and concentrate.[6]
-
Workflow Logic & Troubleshooting
The following diagram illustrates the decision-making process during the synthesis, specifically addressing common failure modes like moisture contamination or incomplete conversion.
Figure 2: Operational workflow with contingency steps for incomplete reaction.
Analytical Validation (Expected Data)
To validate the synthesis, the following analytical signatures should be confirmed.
NMR (400 MHz, ) - Dihydrochloride Salt
| Shift ( | Multiplicity | Integration | Assignment |
| 8.8 - 8.5 | m | 2H | Pyridine (C2-H, C6-H) |
| 8.2 | d | 1H | Pyridine (C4-H) |
| 7.8 | dd | 1H | Pyridine (C5-H) |
| 4.7 | s | 2H | Linker ( |
| 3.8 | m | 1H | Piperidine (C3-H, methine) |
| 3.2 - 2.8 | m | 4H | Piperidine ( |
| 2.0 - 1.5 | m | 4H | Piperidine (C4/C5 |
Mass Spectrometry (ESI+)
-
Calculated Mass (
): 192.13 Da -
Observed (
): 193.1 m/z
Safety & Handling
-
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Use only in a well-ventilated fume hood. Quench all reaction vessels and tips with isopropanol before water disposal.
-
3-(Chloromethyl)pyridine: A potent alkylating agent. It is a vesicant (blister agent) and lachrymator. Double-glove and avoid all skin contact.
-
TFA/HCl: Corrosive. Perform deprotection in a fume hood to avoid inhaling acid fumes.
References
-
Williamson Ether Synthesis Mechanism
-
Synthesis of Pyridine-Piperidine Ethers (LSD1 Inhibitors)
-
General Protocol for Boc-Piperidine Alkylation
Sources
- 1. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1998005640A2 - Process for the preparation of 3,3-disubstituted piperidines - Google Patents [patents.google.com]
- 5. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-[(Piperidin-3-yloxy)methyl]pyridine in Medicinal Chemistry
Executive Summary & Pharmacophore Analysis[1][2]
The scaffold 3-[(Piperidin-3-yloxy)methyl]pyridine represents a "privileged structure" in modern drug discovery. It bridges a basic, saturated heterocycle (piperidine) with an electron-deficient aromatic system (pyridine) via a flexible oxymethyl ether linker.
This specific topology is highly valued for its ability to mimic the bioactive conformations of diverse ligands, particularly in Rho-associated protein kinase (ROCK) inhibitors and Lysine-specific demethylase 1 (LSD1) inhibitors . Unlike its rigid analogs, the ether linkage provides rotational freedom, allowing the piperidine nitrogen to explore the solvent front or ionic pockets within the target protein active site.
Structural Deconstruction
-
Pyridine Head: Acts as a hydrogen bond acceptor (HBA) and participates in
- stacking interactions (e.g., with the hinge region of kinases). -
Ether Linker: A metabolically stable spacer that dictates the vector and distance (
3.5 Å) between the aromatic core and the basic amine. -
Piperidine Tail (C3-Substituted): Provides a secondary amine for solubilizing groups or further functionalization. Crucially, the C3-substitution introduces chirality , allowing for the exploration of stereospecific interactions—a distinct advantage over the achiral C4-substituted analogs.
Bioactivity & Applications: The "Why"
A. Rho-Kinase (ROCK) Inhibition
This scaffold acts as a bioisostere for the isoquinoline core found in Fasudil and the pyridine core in Ripasudil.
-
Mechanism: The pyridine nitrogen binds to the ATP-binding pocket (hinge region). The piperidine amine interacts with Asp residues (e.g., Asp160 in ROCK1) in the ribose binding pocket.
-
Therapeutic Area: Glaucoma (IOP reduction) and metastatic cancer suppression.
B. Epigenetic Modulation (LSD1)
Regioisomers of this scaffold (specifically the 4-yloxy variants) have shown nanomolar potency against LSD1. The 3-yloxy variant offers a unique vector to probe the FAD-binding cleft, often improving selectivity against monoamine oxidases (MAO-A/B).
C. Visualizing the Structure-Activity Relationship (SAR)
Figure 1: Pharmacophore mapping of the scaffold against primary biological targets.
Experimental Protocols: Synthesis & Handling
Disclaimer: All reactions must be performed in a fume hood. 3-(Chloromethyl)pyridine is a vesicant. NaH is pyrophoric.
Strategic Route: Williamson Ether Synthesis
While Mitsunobu conditions are possible, the Williamson ether synthesis is preferred for scalability and atom economy. The critical "Expertise" step here is the protection of the piperidine nitrogen prior to coupling to prevent self-polymerization or N-alkylation.
Reagents
-
Nucleophile: N-Boc-3-hydroxypiperidine (Enantiopure (R) or (S) is recommended for SAR; Racemic for initial screening).
-
Electrophile: 3-(Chloromethyl)pyridine hydrochloride.
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Protocol
Step 1: Deprotonation (Formation of Alkoxide)
-
Charge an oven-dried round-bottom flask with NaH (2.2 equiv) under argon atmosphere.
-
Wash NaH with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to grease (optional but recommended for small scale).
-
Suspend NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.
-
Add N-Boc-3-hydroxypiperidine (1.0 equiv) dissolved in minimal DMF dropwise over 20 minutes.
-
Checkpoint: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution should turn slightly yellow/turbid.
Step 2: Coupling
-
Add 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise. Note: The extra equivalent of NaH accounts for the HCl salt of the pyridine.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The hydroxyl starting material (lower Rf) should disappear.
Step 3: Work-up & Purification
-
Quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the intermediate (tert-butyl 3-(pyridin-3-ylmethoxy)piperidine-1-carboxylate) via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Step 4: Deprotection (Boc Removal)
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.
-
Stir at RT for 2 hours.
-
Concentrate in vacuo.[2]
-
Critical Step: Basify the residue with saturated NaHCO₃ or 1N NaOH to pH > 10 and extract with DCM/Isopropanol (3:1) to obtain the free base. Alternatively, isolate as the HCl salt for better stability.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway for the target scaffold.
Physicochemical Properties & Handling Data[2][3][5][6][7][8]
The following data is essential for formulation and assay development.
| Property | Value | Implication for Research |
| Molecular Weight | 192.26 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~1.3 | Good oral bioavailability potential; membrane permeable |
| tPSA | ~35 Ų | High blood-brain barrier (BBB) penetration potential |
| pKa (Piperidine) | ~9.8 | Protonated at physiological pH (cationic interaction) |
| pKa (Pyridine) | ~3.5 | Uncharged at physiological pH |
| Solubility | High (as HCl salt) | Aqueous buffers (PBS) are suitable for assays |
Storage Protocol:
-
Free Base: Store at -20°C under nitrogen. Hygroscopic; absorbs CO₂ from air.
-
HCl/TFA Salt: Stable at RT, but keep desiccated.
References
-
LSD1 Inhibition: Liang, Y., et al. (2016).[3] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3][4] Journal of Medicinal Chemistry. (Note: Describes the 4-yloxy regioisomer; chemistry and bioactivity logic are directly transferable.)
-
ROCK Inhibitor Design: Feng, Y., et al. (2015).[5] Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Medicinal Chemistry Letters. (Establishes the pyridine-linker-amine pharmacophore for ROCK).
-
Synthetic Methodology (Williamson Ether): Master Organic Chemistry. (2014).[6][7][8] The Williamson Ether Synthesis. (Authoritative grounding for the SN2 mechanism utilized in the protocol).
-
Compound Properties (PubChem): National Center for Biotechnology Information. PubChem Compound Summary for CID 112558614: 3-(Pyridin-3-yloxymethyl)pyridine-2-carbonitrile.[8] (Source for physicochemical property estimation of pyridine-ether scaffolds).
Sources
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-(Pyridin-3-yloxymethyl)pyridine-2-carbonitrile | C12H9N3O | CID 112558614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Functionalization of 3-[(Piperidin-3-yloxy)methyl]pyridine
Executive Summary
This guide details the parallel synthesis protocols for the diversification of 3-[(Piperidin-3-yloxy)methyl]pyridine , a privileged scaffold in medicinal chemistry. This molecule features a pyridine ring (hydrogen bond acceptor/donor) linked via an ether bridge to a piperidine ring. The secondary amine of the piperidine serves as the primary vector for library generation (
This document focuses on solution-phase parallel synthesis utilizing polymer-supported scavenger resins to eliminate chromatographic purification. This approach ensures high throughput and purity suitable for direct biological screening (HTS).
Chemical Space & Scaffold Analysis
The 3-[(Piperidin-3-yloxy)methyl]pyridine scaffold is structurally significant due to its ability to project substituents into specific binding pockets while maintaining a solubilizing basic core.
-
Core Geometry: The ether linker provides rotational freedom, allowing the pyridine and piperidine rings to adopt induced-fit conformations.
-
Reactivity Profile:
-
Piperidine
: Highly nucleophilic; ideal for amidation, reductive amination, and sulfonylation. -
Pyridine
: Less nucleophilic; generally remains unreacted under standard amine-functionalization conditions, preserving it for target interaction (e.g., hinge binding in kinases).
-
Workflow Visualization
The following diagram outlines the logical flow for generating a library from this scaffold.
Figure 1: High-level workflow for parallel library generation.
Protocol A: Amide Library Generation (T3P Method)
Rationale: Traditional coupling reagents (EDC, HATU) often require aqueous workups or chromatography to remove byproducts (urea, tetramethylurea). We utilize Propylphosphonic Anhydride (T3P) because its byproducts are water-soluble, and it exhibits low epimerization rates [1].[1][2]
Materials
-
Scaffold: 3-[(Piperidin-3-yloxy)methyl]pyridine (0.1 M stock in DMF).
-
Carboxylic Acids: Diverse set (
-COOH), 0.1 M stock in DMF. -
Coupling Agent: T3P (50% w/w in EtOAc).[3]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Scavenger: Polymer-supported Trisamine (PS-Trisamine).
Step-by-Step Procedure
-
Plate Preparation: In a deep-well 96-well plate, dispense 100 µL of the Scaffold stock (10 µmol) into each well.
-
Reagent Addition: Add 120 µL of the respective Carboxylic Acid stock (12 µmol, 1.2 eq).
-
Base Addition: Add 5.2 µL of DIPEA (30 µmol, 3.0 eq).
-
Activation: Add 12 µL of T3P solution (20 µmol, 2.0 eq).
-
Note: T3P is added last to minimize background hydrolysis.
-
-
Incubation: Seal the plate and shake at Room Temperature (RT) for 12–16 hours.
-
Workup (Scavenging):
-
Add PS-Trisamine resin (3–4 equivalents relative to excess acid/T3P) to each well.
-
Shake for 4 hours. The resin scavenges unreacted carboxylic acids and acidic impurities.
-
-
Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold.
-
Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).
Protocol B: Urea & Sulfonamide Synthesis
Rationale: Ureas and sulfonamides provide distinct hydrogen-bonding vectors and metabolic stability profiles compared to amides.
Reaction Matrix
| Reaction Type | Electrophile | Reagents | Conditions |
| Urea | Isocyanates ( | None (Base optional) | DCM, RT, 4h |
| Sulfonamide | Sulfonyl Chlorides ( | DIPEA or TEA | DCM, 0°C to RT, 4h |
| Carbamate | Chloroformates ( | DIPEA | DCM, 0°C to RT, 4h |
Detailed Protocol (Urea Formation)
-
Dissolution: Dissolve scaffold (10 µmol) in anhydrous DCM (200 µL).
-
Addition: Add Isocyanate (11 µmol, 1.1 eq) in DCM.
-
Incubation: Shake at RT for 4 hours.
-
Scavenging (Critical):
-
Filtration: Filter to remove resins.[8] The filtrate contains the pure urea.
Purification Strategy: The "Catch-and-Release" vs. Scavenging
For this specific pyridine-piperidine scaffold, Scavenging is preferred over Catch-and-Release (using SCX columns) because the pyridine ring is basic. If one uses a strong cation exchange (SCX) column to "catch" the product, the pyridine moiety might cause the product to bind too tightly or co-elute with unreacted amine starting material, complicating the separation.
Recommended Scavenging Logic:
Figure 2: Scavenging strategy for solution-phase purification.
Quality Control & Storage
Analytical Criteria
-
LC-MS: Minimum purity >90% required for library acceptance.
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: UV (254 nm) and ESI+ (observe
).
-
-
NMR: Randomly select 5% of the library for
NMR validation to ensure linker stability.
Storage
-
Format: DMSO stock solutions (10 mM).
-
Conditions: -20°C in varying humidity-controlled environment.
-
Stability: The ether linkage is stable; however, avoid acidic methanol solutions for long-term storage to prevent potential pyridine salt precipitation or trans-etherification (rare but possible under forcing conditions).
References
-
Dunetz, J. R., et al. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link
-
Marsh, I. R., et al. (2002). Scavenger Resins for Parallel Synthesis. Journal of Organic Chemistry, 67, 8666. Link
-
Enamine Ltd. (2023). Secondary Amines for Library Synthesis. Enamine Building Blocks. Link
-
Borch, R. F., et al. (1971).[9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[7][9] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing the Synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine
Welcome to the technical support center for the synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges in the synthesis of this important pharmaceutical intermediate.
Overview of Synthetic Strategies
The formation of the ether linkage in 3-[(Piperidin-3-yloxy)methyl]pyridine is typically achieved through two primary synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. It involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate ester in an S(_N)2 reaction.[1][2][3] For the synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine, this would involve deprotonating a protected 3-hydroxypiperidine to form the alkoxide, which then displaces a leaving group on a 3-(halomethyl)pyridine derivative.
The Mitsunobu reaction provides an alternative route that converts an alcohol into a variety of functional groups, including ethers, using triphenylphosphine (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This reaction is known for its mild conditions and stereochemical inversion at the alcohol center.
Caption: General synthetic routes to 3-[(Piperidin-3-yloxy)methyl]pyridine.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 3-[(Piperidin-3-yloxy)methyl]pyridine in a question-and-answer format.
Question 1: My Williamson ether synthesis is giving a low yield of the desired product, and I'm observing the formation of side products. What could be the cause?
Answer:
Low yields in a Williamson ether synthesis can often be attributed to competing elimination reactions and issues with the nucleophilicity of the alkoxide.
-
Cause 1: Competing E2 Elimination: The alkoxide is a strong base, and if the alkyl halide is sterically hindered (e.g., a secondary halide), an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an alkene.[1][2]
-
Solution 1:
-
Use a Primary Halide: Ensure you are using a primary alkyl halide, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. Primary halides are less sterically hindered and favor the S(_N)2 pathway.[2]
-
Control Reaction Temperature: Running the reaction at a lower temperature can favor the S(_N)2 reaction over elimination. A typical temperature range for this reaction is 50-100 °C.[3]
-
-
Cause 2: Incomplete Deprotonation of the Alcohol: If the 3-hydroxypiperidine derivative is not fully deprotonated, the concentration of the nucleophilic alkoxide will be low, resulting in a slow and incomplete reaction.
-
Solution 2:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.
-
Solvent: Use an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation of the base and enhance the reactivity of the alkoxide.[6][7]
-
-
Cause 3: Poor Leaving Group: The rate of the S(_N)2 reaction is dependent on the quality of the leaving group.
-
Solution 3:
-
Halide Reactivity: The reactivity of the leaving group follows the trend I > Br > Cl > F. If you are using 3-(chloromethyl)pyridine, consider switching to 3-(bromomethyl)pyridine or preparing the corresponding tosylate or mesylate, which are excellent leaving groups.[2]
-
Question 2: In my Mitsunobu reaction, I'm having difficulty separating my product from triphenylphosphine oxide (TPPO). How can I improve the purification?
Answer:
The removal of the triphenylphosphine oxide byproduct is a common challenge in Mitsunobu reactions.
-
Cause: Triphenylphosphine oxide is often a solid with moderate polarity, which can make its separation from the desired product by column chromatography difficult.
-
Solutions:
-
Crystallization: If your product is a solid, recrystallization may be an effective method to separate it from TPPO.
-
Column Chromatography with Optimized Solvent System: While challenging, careful optimization of the solvent system for column chromatography can improve separation. Consider using a gradient elution.
-
Modified Mitsunobu Reagents: There are modified phosphine reagents designed to facilitate easier removal of the phosphine oxide byproduct. For example, using a phosphine with a basic handle can allow for its removal by an acidic wash.
-
Acid-Base Extraction: Since your target molecule has two basic nitrogen atoms (on the piperidine and pyridine rings), you can utilize acid-base extraction for purification. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). Your product will move to the aqueous layer as a salt, while the neutral TPPO will remain in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.[8]
-
Question 3: My Mitsunobu reaction is not proceeding to completion, or I am observing the formation of an undesired side product where the azodicarboxylate has reacted. Why is this happening?
Answer:
The success of a Mitsunobu reaction is highly dependent on the pKa of the nucleophile.
-
Cause: The nucleophile (in this case, the alcohol that is not being activated) must be sufficiently acidic (generally with a pKa less than 13) to protonate the betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate.[4] If the nucleophile is not acidic enough, the azodicarboxylate can act as a nucleophile itself and displace the activated alcohol, leading to a side product.[4][9]
-
Solutions:
-
Order of Addition: The order in which the reagents are added can be crucial. A common protocol is to dissolve the alcohol, the acidic nucleophile, and triphenylphosphine in a suitable solvent like THF, cool the mixture to 0 °C, and then slowly add the DEAD or DIAD.[4]
-
Pre-formation of the Betaine: In some cases, pre-forming the betaine by adding DEAD to triphenylphosphine at 0 °C before adding the alcohol and then the acidic nucleophile can lead to better results.[4]
-
Choice of Azodicarboxylate: While DEAD and DIAD are common, other azodicarboxylates are available that may be more suitable for your specific substrates.[4]
-
| Issue | Potential Cause | Recommended Solution |
| Low yield in Williamson synthesis | Competing E2 elimination | Use a primary alkyl halide and control the reaction temperature. |
| Incomplete deprotonation of the alcohol | Use a strong base like NaH in an aprotic solvent. | |
| Poor leaving group | Use a better leaving group (e.g., bromide, tosylate, or mesylate). | |
| Difficulty in purification (Mitsunobu) | Contamination with triphenylphosphine oxide | Utilize acid-base extraction, optimize column chromatography, or consider using modified reagents. |
| Incomplete reaction or side products (Mitsunobu) | pKa of the nucleophile is too high | Ensure the nucleophilic alcohol is sufficiently acidic. Optimize the order of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: Should I use a protecting group on the piperidine nitrogen?
A1: Yes, it is highly recommended to use a protecting group on the piperidine nitrogen. The secondary amine of the piperidine ring is nucleophilic and can compete with the hydroxyl group in both the Williamson and Mitsunobu reactions, leading to N-alkylation side products. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for this purpose.[10][11][12] It can be readily removed under acidic conditions after the ether formation is complete.
Q2: Which synthetic route, Williamson or Mitsunobu, is generally better for this synthesis?
A2: The choice between the Williamson and Mitsunobu reactions depends on the specific substrates and desired outcome.
-
The Williamson ether synthesis is often preferred for its cost-effectiveness and scalability, especially if a primary halide is readily available.[3]
-
The Mitsunobu reaction is advantageous for its mild reaction conditions and its ability to proceed with stereochemical inversion, which is crucial if you are starting with a chiral 3-hydroxypiperidine and need to invert the stereocenter.[4][5] However, it can be more expensive and the purification can be more challenging.
Q3: What are some common methods for preparing the starting materials, N-Boc-3-hydroxypiperidine and 3-(chloromethyl)pyridine?
A3:
-
(S)-N-Boc-3-hydroxypiperidine can be synthesized from 3-hydroxypyridine through hydrogenation to 3-hydroxypiperidine, followed by resolution with a chiral acid and subsequent protection with di-tert-butyl dicarbonate (Boc(_2)O).[10][13] Asymmetric reduction of N-Boc-3-piperidone using ketoreductases is another efficient method.[12]
-
3-(Chloromethyl)pyridine hydrochloride can be prepared from 3-pyridinemethanol by reaction with thionyl chloride.[14][15] 3-Pyridinemethanol itself can be synthesized from 3-methylpyridine by oxidation to 3-picolinic acid, followed by esterification and reduction.[14][15]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction is proceeding. Staining with an appropriate reagent, such as ninhydrin for amines or potassium permanganate, can help visualize the spots.
Q5: What are the key considerations for the final deprotection step to obtain 3-[(Piperidin-3-yloxy)methyl]pyridine?
A5: If you are using a Boc protecting group, it can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.[11] It is important to ensure that the deprotection conditions are not so harsh that they cleave the newly formed ether linkage. After deprotection, the product will be in its salt form. A basic workup is required to obtain the free base.
Experimental Protocols
Example Protocol 1: Williamson Ether Synthesis
-
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Example Protocol 2: Mitsunobu Reaction
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-pyridinemethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[16]
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography or acid-base extraction to remove triphenylphosphine oxide.
References
- CN105439939A - Synthetic method of (S)
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine - QuickCompany. (URL: [Link])
-
Williamson Ether Synthesis - Name Reactions in Organic Synthesis. (URL: [Link])
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (URL: [Link])
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])
- CN110759853B - Preparation method of (S)
-
Mitsunobu reaction - Wikipedia. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])
-
Mitsunobu reaction - Organic Synthesis. (URL: [Link])
-
Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (URL: [Link])
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (URL: [Link])
- CN105085377A - Synthetic method of 3-(chloromethyl)
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (URL: [Link])
-
Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])
-
synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides - Organic Syntheses Procedure. (URL: [Link])
-
Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (URL: [Link])
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Patsnap Eureka. (URL: [Link])
- US2868793A - Purification of piperidines - Google P
-
3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE - gsrs. (URL: [Link])
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (URL: [Link])
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
-
How to isolate PEGylated product and methyl pyridine : r/Chempros - Reddit. (URL: [Link])
-
3-(Pyridin-3-yloxymethyl)pyridine-2-carbonitrile | C12H9N3O | CID 112558614 - PubChem. (URL: [Link])
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 14. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 15. Page loading... [wap.guidechem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Purification methods for 3-[(Piperidin-3-yloxy)methyl]pyridine
Welcome to the Technical Support Center for 3-[(Piperidin-3-yloxy)methyl]pyridine.
I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide structured as a series of Troubleshooting Modules . These are designed to address the specific physicochemical challenges of purifying this dual-nitrogen heterocycle.
Compound Profile & Purification Logic
-
Target Molecule: 3-[(Piperidin-3-yloxy)methyl]pyridine[1]
-
Key Functional Groups:
-
Piperidine Nitrogen (
): Highly basic ( ). This is your primary "handle" for purification. -
Pyridine Nitrogen (
): Weakly basic ( ). -
Ether Linkage: Generally stable to acid/base workups.
-
-
Physical State: Often a viscous yellow/orange oil in its free base form.
-
Primary Challenge: The secondary amine (piperidine) interacts strongly with silanols on silica gel, causing severe streaking (tailing) and yield loss.[1]
Module 1: The "Oily Product" Protocol (Acid-Base Extraction)
User Issue: "My crude reaction mixture is a dark oil. Column chromatography is resulting in poor separation and low recovery."
Technical Diagnosis: Direct chromatography of crude amines is inefficient due to irreversible adsorption. You must exploit the basicity of the piperidine ring to purify via "pH Swing" extraction before (or instead of) chromatography.
The Protocol:
-
Dissolution: Dissolve your crude oil in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate ).
-
Acidification (The Trap): Extract this organic layer with 1M HCl (aq) .
-
Wash: Keep the Aqueous Layer . Discard the organic layer (which contains non-basic impurities).
-
Basification (The Release): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .
-
Drying: Dry combined organics over
, filter, and concentrate.
Visual Workflow (DOT):
Caption: pH-Swing Extraction Logic. Utilizing the pKa difference to isolate the basic amine.
Module 2: Chromatography Troubleshooting
User Issue: "The compound streaks from the baseline to the solvent front on TLC. I can't separate it from impurities."
Technical Diagnosis: The secondary amine protons (
Solution: Amine Deactivation You must modify the stationary phase or the mobile phase to block these silanol interactions.[9]
Recommended Mobile Phases:
| Solvent System | Additive (Modifier) | Application |
| DCM / Methanol | 1% Triethylamine (TEA) | Standard purification.[1] The TEA competes for silanol sites. |
| DCM / Methanol | 1% Ammonium Hydroxide ( | Stronger deactivation. Use for very polar amines. |
| Ethyl Acetate / Hexane | 2% TEA | If the compound is less polar and moves too fast in MeOH. |
Critical Step (Pre-treatment): Do not just add TEA to the eluent. Pre-flush the column with the mobile phase containing the amine modifier before loading your sample. This neutralizes the silica column ahead of time.
Module 3: Solidification (Salt Formation)
User Issue: "I need a solid for stability studies/X-ray, but the free base remains an oil."
Technical Diagnosis: The conformational flexibility of the ether linkage and the piperidine ring often prevents crystallization of the free base. Converting the compound to a salt reduces this flexibility and encourages lattice formation.
Protocol: Oxalate or Hydrochloride Salt Formation
-
Oxalate Salt (Recommended for Crystallinity):
-
Dissolve 1 eq. of free base in Ethanol or Isopropanol .
-
Add 1 eq. of Oxalic Acid dissolved in the same solvent.
-
Heat to reflux briefly, then cool slowly to
. Oxalates often form nice needles.
-
-
HCl Salt (Caution - Hygroscopic):
-
Dissolve free base in Diethyl Ether or Dioxane .
-
Add 4M HCl in Dioxane dropwise.
-
Warning: Piperidine HCl salts can be extremely hygroscopic (water-absorbing). Handle in a desiccator.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: The 3-position of the piperidine is a chiral center. How do I separate the enantiomers?
-
Answer: Standard silica cannot separate enantiomers. You have two options:
-
Chiral HPLC: Use a column like Chiralpak AD-H or OD-H . Mobile phase: Hexane/IPA with 0.1% Diethylamine.
-
Diastereomeric Salt Resolution: Use chiral acids like L-Tartaric acid or Dibenzoyl-L-tartaric acid . The resulting diastereomeric salts will have different solubilities in ethanol/methanol.
-
Q2: My product is turning brown upon storage. Why?
-
Answer: Secondary amines and electron-rich pyridines are susceptible to N-oxidation by atmospheric oxygen over time.[1]
-
Fix: Store the free base under Argon/Nitrogen at -20°C.
-
Recovery: If oxidized, dissolve in ethanol and treat with a mild reducing agent like polymer-supported triphenylphosphine or simply re-purify via the Acid-Base extraction (N-oxides are much less basic and will stay in the aqueous layer during the initial acid wash, provided the pH is carefully controlled).[1]
-
Q3: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina (Activity Grade III) is excellent for amines because it lacks the acidic protons of silica. You can often run these columns without adding TEA. However, alumina has lower resolving power than silica.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and general amine purification).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Source for heterocyclic amine acidity comparisons).[1]
-
Sigma-Aldrich. (2024). Silica Gel Troubleshooting Guide. Link (Source for amine tailing mechanisms).
-
Lia Zaharani, N. G.[1][10] Khaligh. (2024).[10] Determining the pKa Values of Piperidine Derivatives. Journal of Solution Chemistry. (Specific data on piperidine basicity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. sorbtech.com [sorbtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
Overcoming solubility issues with 3-[(Piperidin-3-yloxy)methyl]pyridine
Solubility & Handling Guide | Ticket #492-SOL
Welcome to the Advanced Application Support Center. Subject: Overcoming Solubility & Stability Issues with 3-[(Piperidin-3-yloxy)methyl]pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering solubility issues because 3-[(Piperidin-3-yloxy)methyl]pyridine is a dibasic molecule with distinct solubility windows dependent on pH.
-
The Core Problem: As a free base, the molecule is moderately lipophilic (LogP ~1.1–1.[1]3) and tends to oil out or precipitate in neutral-to-basic aqueous media (pH > 7).
-
The Solution: Its solubility is driven by the protonation of the piperidine nitrogen (pKa ~9–10) and the pyridine nitrogen (pKa ~3–5). Success requires manipulating these ionization states.[1]
Part 1: Physicochemical Intelligence
Before troubleshooting, you must understand the "Why."[1] This molecule behaves differently depending on the pH of your solvent system.[2]
pKa & Ionization Profile
The molecule contains two ionizable centers. Understanding their pKa values is critical for buffer selection.[1]
| Functional Group | Approx. pKa | Behavior at pH 7.4 (Physiological) | Solubility Impact |
| Piperidine Nitrogen (2° Amine) | 9.5 – 10.5 | Mostly Protonated (+1 Charge) | High. This is your primary solubilizing handle. |
| Pyridine Nitrogen | 3.0 – 5.0 | Unprotonated (Neutral) | Low. Only contributes to solubility at very low pH (< 4). |
Key Insight: At physiological pH (7.4), the molecule exists primarily as a mono-cation.[1] However, if your buffer is too strong or slightly basic (pH > 8), the piperidine deprotonates, leading to the "free base crash" (precipitation).[1]
Solubility Profile Table
Data represents typical ranges for piperidine-pyridine ether scaffolds.
| Solvent System | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water (pH 7) | < 1 mg/mL (Poor) | > 50 mg/mL (Excellent) | Use Salt Form for aqueous assays. |
| DMSO | > 100 mg/mL | > 100 mg/mL | Best for Stock Solutions. |
| Ethanol | > 50 mg/mL | Moderate | Good for intermediate dilutions. |
| PBS (pH 7.4) | < 0.5 mg/mL | ~ 10 mg/mL | Watch for "salting out" effects in high salt buffers. |
Part 2: Troubleshooting & FAQs
Scenario A: Biological Assays (In Vitro)
Q: "I diluted my DMSO stock into the cell culture media, and it precipitated immediately. Why?" A: This is the "Solvent Shock" phenomenon. You likely diluted a high-concentration hydrophobic free base directly into a neutral buffer.
-
The Fix:
-
Lower the Stock Conc: If your DMSO stock is 100 mM, try 10 mM.
-
Intermediate Dilution: Perform a 1:10 dilution in water (acidified to pH 4-5) before adding to the media. This keeps the piperidine protonated during the transition.
-
Switch to Salt: If possible, synthesize or purchase the dihydrochloride (2HCl) salt.[1] It tolerates direct aqueous dilution far better.[1]
-
Q: "Can I use cyclodextrins to improve solubility?" A: Yes, but it may be overkill.[1]
-
Analysis: Since the molecule is ionizable, pH adjustment is usually sufficient and cheaper.[1]
-
Exception: If your assay requires pH > 8 (where the molecule is neutral), use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1] The hydrophobic cavity will shield the neutral free base from the water.
Scenario B: Chemical Synthesis & Purification
Q: "During workup, my product is an oil that won't crystallize. How do I handle this?" A: The free base of 3-[(Piperidin-3-yloxy)methyl]pyridine is often a viscous oil or low-melting solid.
-
The Fix (Salt Formation Protocol):
-
Dissolve the crude oil in a minimal amount of Ethanol or Diethyl Ether .[1]
-
Cool to 0°C on an ice bath.
-
Dropwise add 4M HCl in Dioxane (or ethereal HCl).
-
The HCl salt should precipitate as a white/off-white solid.
-
Filter and wash with cold ether.[1] This stabilizes the compound and renders it water-soluble.
-
Part 3: Decision Logic (Workflow)
Use this flowchart to determine the best solubilization strategy for your specific application.
Figure 1: Solubility Decision Tree. Follow the path based on your experimental pH and current compound state to prevent precipitation.
Part 4: Validated Protocols
Protocol 1: Preparation of 10 mM Stock Solution
Recommended for long-term storage and reproducibility.
-
Weighing: Accurately weigh 1.92 mg of the free base (MW ~192.[1]26) or the equivalent mass of the salt form.
-
Note: If using the dihydrochloride salt (MW ~265.18), weigh 2.65 mg.[1]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Why DMSO? It prevents hydrolysis and microbial growth.[1]
-
-
Mixing: Vortex for 30 seconds. If using the salt form, sonication (30-60 secs) may be required to break the crystal lattice.[1]
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.
Protocol 2: "Rescue" Method for Precipitated Samples
If your compound has already crashed out in your buffer:
-
Acidify: Add 1M HCl dropwise until the solution clears (target pH 4-5).
-
Sonicate: Place the tube in a warm water bath sonicator (37°C) for 5 minutes.
-
Back-Titrate (Carefully): If the assay requires neutral pH, slowly add dilute NaOH while stirring rapidly. Stop before you reach the precipitation point (usually visible cloudiness around pH 8).
References
-
PubChem. (n.d.).[1] 3-(Pyridin-3-yloxymethyl)pyridine-2-carbonitrile (Analogous Scaffold Properties).[1] National Library of Medicine.[1] Retrieved February 22, 2026, from [Link][1]
Sources
Optimizing reaction temperature for 3-[(Piperidin-3-yloxy)methyl]pyridine
Topic: Optimizing reaction temperature for 3-[(Piperidin-3-yloxy)methyl]pyridine Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Thermodynamic Landscape
The Core Challenge: Synthesizing 3-[(Piperidin-3-yloxy)methyl]pyridine (often an intermediate for PARP or LSD1 inhibitors) typically involves a Williamson ether synthesis between 3-hydroxypiperidine (nucleophile) and 3-(chloromethyl)pyridine (electrophile).
The critical failure point in this reaction is Thermal Mismatch .
-
The Nucleophile: The secondary alcohol on the piperidine ring is sterically hindered and kinetically sluggish, requiring thermal energy to overcome the activation barrier (
). -
The Electrophile: 3-(chloromethyl)pyridine (usually handled as the HCl salt) is thermally unstable as a free base. It is prone to rapid self-quaternization (polymerization) at elevated temperatures.
The "Goldilocks" Window: You are balancing the kinetic necessity of heating the alcohol against the thermodynamic instability of the pyridine halide. The optimal window is narrow: 40°C to 60°C . Exceeding 65°C often results in a "tarry" baseline due to electrophile decomposition before coupling occurs.
Troubleshooting Guides (FAQs)
Category A: Yield & Conversion Issues
Q: I am seeing low conversion (<30%) even after 24 hours at Room Temperature (RT). Should I increase the temperature to reflux (80°C+)? A: Do not jump to reflux. At RT, the secondary alkoxide of piperidine is often too bulky to effectively attack the methylene group of the pyridine. However, jumping to 80°C (especially in DMF) will likely decompose your 3-(chloromethyl)pyridine faster than the ether forms.
-
Diagnosis: Kinetic trapping.
-
Solution: Stepwise heating. Initiate the reaction at 0°C, warm to RT for 1 hour, then hold at 50°C . Monitor by LCMS every 2 hours. If no progress, add a catalytic amount of TBAI (tetrabutylammonium iodide) to generate the more reactive iodide in situ rather than increasing heat.
Q: My LCMS shows a large peak consistent with the starting material mass + 14 (Methylation?). A: This is likely N-alkylation or solvent participation, not simple methylation.
-
Root Cause: If your 3-hydroxypiperidine is not N-protected (e.g., N-Boc), the nitrogen is orders of magnitude more nucleophilic than the oxygen. You will exclusively form the hydrazine-like N-alkylated product.
-
Validation: Check your starting material.[1] You must use N-Boc-3-hydroxypiperidine or N-Cbz-3-hydroxypiperidine .
Q: The reaction mixture turned black and viscous upon adding the electrophile. A: This indicates "Picolyl Runaway."
-
Mechanism: You likely added the 3-(chloromethyl)pyridine hydrochloride directly to the base (NaH) at room temperature or higher. The free base was generated instantly and polymerized.
-
Protocol Fix: The electrophile must be added at 0°C or lower. Alternatively, convert the HCl salt to the free base in a separate cold organic phase immediately before addition.
Category B: Impurity Profile
Q: I see a byproduct with mass [M-18]. Is this elimination? A: Yes. This corresponds to the formation of 3-vinylpyridine (from the electrophile) or dehydration of the alcohol.
-
Thermal Factor: This pathway dominates at temperatures >70°C in the presence of strong bases (NaH, KOtBu).
-
Correction: Lower reaction temperature to 45°C and extend reaction time. Ensure your solvent is strictly anhydrous; hydroxide (from wet solvent) acts as a base rather than a nucleophile, promoting elimination.
Optimized Experimental Protocol
Methodology: Williamson Ether Synthesis (Phase-Controlled) Scale: 1.0 mmol basis (Scalable to 50g)
| Parameter | Specification | Rationale |
| Solvent | DMF (Anhydrous) or THF/DMF (9:1) | DMF promotes |
| Base | NaH (60% in oil), 1.2 - 1.5 equiv | Strong enough to fully deprotonate the secondary alcohol ( |
| Temp (Step 1) | 0°C (Ice Bath) | Critical for controlling |
| Temp (Step 2) | 50°C - 60°C | Optimal coupling window. |
| Time | 4 - 16 Hours | Dependent on scale. |
Step-by-Step Workflow
-
Alkoxide Formation (The "Cold" Step):
-
Charge a flame-dried flask with N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DMF under
. -
Cool to 0°C .
-
Add NaH (1.2 equiv) portion-wise. Wait for gas evolution to cease (approx. 30 mins).
-
Checkpoint: The solution should be slightly turbid but homogenous.
-
-
Electrophile Activation:
-
Best Practice: In a separate vial, suspend 3-(chloromethyl)pyridine HCl (1.1 equiv) in a minimal amount of DMF.
-
Add this suspension dropwise to the main reaction flask at 0°C . Do not dump it in as a solid.
-
-
The Thermal Ramp:
-
Allow the mixture to warm to Room Temperature (25°C) naturally over 30 minutes.
-
Transfer to an oil bath pre-heated to 50°C .
-
Stir for 4–6 hours.
-
-
Quench & Work-up:
-
Cool to 0°C. Quench with saturated
(aq). -
Extract with EtOAc.[2] Wash organic layer with
(x3) to remove DMF. -
Note: The product is the N-Boc protected ether. Deprotection (TFA/DCM) is a separate downstream step.
-
Visualization: Thermal Decision Logic
The following diagram illustrates the decision-making process for temperature optimization based on in-process controls (IPC).
Caption: Decision tree for thermal management during the coupling of hindered alkoxides with thermally sensitive picolyl halides.
References
-
BenchChem. (2025).[2] Improving reaction conditions for Williamson ether synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from
-
Liang, Y., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from (Note: Describes analogous synthesis of piperidinyl-methoxy-pyridines).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[3] Retrieved from
Sources
Technical Support Center: Minimizing Side Reactions in Piperidine-Pyridine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in piperidine-pyridine coupling. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges and side reactions encountered during these critical C-N bond-forming transformations. By understanding the root causes of these issues, you can strategically design your experiments for higher yields, purity, and reproducibility.
Troubleshooting Common Issues
This section addresses specific problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Problem 1: Low to no conversion of starting materials.
Q: I've set up my piperidine-pyridine coupling reaction (a Buchwald-Hartwig type amination), but I'm observing very low conversion of my aryl halide and piperidine. What are the likely causes?
A: Low conversion is a frequent issue that typically points to problems with catalyst activation or stability. The true catalyst in these reactions is a Pd(0) species, which must be generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a palladacycle.[1][2][3]
Potential Causes & Step-by-Step Solutions:
-
Inefficient Precatalyst Reduction: The Pd(II) source must be reduced to the active Pd(0) state to enter the catalytic cycle. This process can be inefficient or fail altogether.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Oxygen can intercept and oxidize the active Pd(0) catalyst. Use a robust degassing method like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[4] If using a Pd(II) salt like Pd(OAc)₂, consider a pre-activation step by gently heating the Pd(II) source and phosphine ligand in the solvent for a few minutes before adding the substrates and base.[4] Alternatively, using advanced, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) can ensure more reliable and efficient generation of the active Pd(0) catalyst upon addition of a base.[3][4][5]
-
-
Catalyst Inhibition by Pyridine Substrate: The lone pair on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium center, inhibiting its catalytic activity.[6]
-
Solution: The choice of ligand is critical. Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or BrettPhos).[5][7] The steric bulk of these ligands creates a "pocket" around the palladium that favors the productive binding of the aryl halide and amine over the inhibitory binding of the pyridine substrate.
-
-
Impure Reagents or Solvents: Water, oxygen, or other impurities can deactivate the catalyst. Amines, in particular, can absorb atmospheric CO₂.[8]
Problem 2: Significant formation of a hydrodehalogenated arene byproduct.
Q: My main side product is the arene from my aryl halide starting material, where the halogen has been replaced by a hydrogen atom. Why is this happening and how can I stop it?
A: This side reaction is known as hydrodehalogenation and often competes with the desired C-N bond formation. It typically arises from a β-hydride elimination pathway.[9]
Mechanism of Side Reaction: After oxidative addition and formation of the palladium-amido intermediate, if the piperidine has a hydrogen atom on a carbon adjacent to the nitrogen (a β-hydrogen), this can be eliminated onto the palladium. The resulting palladium-hydride species can then reductively eliminate with the aryl group to form the undesired arene and an imine byproduct.[9]
Solutions:
-
Accelerate Reductive Elimination: The key is to make the desired C-N reductive elimination step faster than the undesired β-hydride elimination.
-
Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos).[7][10] These ligands promote the final reductive elimination step, minimizing the lifetime of the intermediate susceptible to β-hydride elimination.[5]
-
Temperature Control: Sometimes, lowering the reaction temperature can disfavor the β-hydride elimination pathway, which may have a higher activation energy than the desired coupling.[10]
-
-
Base Selection: The choice and strength of the base can influence the reaction pathways.
-
Solution: While strong bases like NaOt-Bu are common, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, especially if your substrates are sensitive.[11] The base can influence the concentration and reactivity of various species in the catalytic cycle.
-
Problem 3: N-Arylation of the Pyridine Ring.
Q: I am attempting to couple piperidine to a halopyridine, but I am observing a significant amount of a byproduct where my aryl group has coupled to the pyridine nitrogen instead of the piperidine nitrogen. How can I improve selectivity?
A: This is a classic selectivity challenge arising from the competitive nucleophilicity of the pyridine nitrogen. While piperidine is generally a stronger nucleophile, the pyridine nitrogen can still compete, especially under certain conditions.
Controlling Factors & Solutions:
-
Steric Hindrance: The most effective way to prevent N-arylation of the pyridine is to use sterics to your advantage.
-
Ligand Strategy: Employ very bulky ligands like AdBrettPhos or t-BuXPhos. The large steric profile of these ligands makes the approach and coordination of the already-hindered pyridine nitrogen to the palladium center highly unfavorable, thus favoring the less-hindered piperidine.
-
Substrate Strategy: If possible, choose a pyridine substrate with substituents near the nitrogen atom (at the C2 or C6 positions) to physically block the nitrogen from coordinating to the catalyst.
-
-
Protecting Groups: When steric control is insufficient, masking the pyridine nitrogen is a reliable strategy.
-
Solution: Convert the pyridine to a pyridine N-oxide.[6] This modification drastically changes the electronic properties of the ring, deactivating the nitrogen lone pair towards the catalyst.[6][12] The N-oxide group can also act as a directing group for C-H functionalization if desired and can be removed later in the synthesis via reduction (e.g., with PCl₃ or H₂/Pd).
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system (palladium source and ligand) is the best starting point for a challenging piperidine-pyridine coupling?
A1: For a robust starting point, a combination of a modern palladacycle precatalyst and a bulky biaryl monophosphine ligand is highly recommended.[3][5]
| Component | Recommendation | Rationale |
| Pd Source | G4-Palladacycle Precatalyst (e.g., XPhos-Pd-G4) | Air-stable, well-defined, and provides rapid, reliable generation of the active Pd(0) catalyst under basic conditions, leading to more reproducible results.[3] |
| Ligand | XPhos, SPhos, or BrettPhos | These bulky, electron-rich ligands accelerate both the oxidative addition and the crucial C-N reductive elimination steps, which helps to outcompete side reactions like β-hydride elimination.[7][9] |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base that is effective in most Buchwald-Hartwig aminations.[11] |
| Solvent | Toluene or Dioxane | Aprotic, non-coordinating solvents that are well-suited for this chemistry. Toluene is often preferred when using aryl iodides to minimize catalyst inhibition by the iodide salt byproduct.[4][13] |
Q2: My reaction involves direct C-H activation of the pyridine ring. How can I control the regioselectivity?
A2: Controlling regioselectivity in pyridine C-H activation is a significant challenge due to the multiple potentially reactive C-H bonds. Selectivity is governed by a combination of electronic and steric factors.[14][15][16]
-
Inherent Electronics: The pyridine ring is electron-deficient, with the C2/C6 and C4 positions being the most electron-poor and generally more susceptible to attack by nucleophilic species.[16] However, direct palladation can be disfavored at the C2/C6 positions due to electronic repulsion between the palladium center and the nitrogen lone pair.[14][15]
-
Directing Groups: The most powerful strategy is to install a directing group on the pyridine ring that can chelate to the palladium catalyst, positioning it to activate a specific C-H bond.
-
Electronic-Withdrawing Groups (EWGs): Attaching an EWG (like -CN, -NO₂, -Cl) to the pyridine ring can significantly alter the electronic landscape, often favoring functionalization at the C3 or C4 positions.[14]
-
Protecting Groups: Using a pyridine N-oxide not only deactivates the nitrogen but also strongly directs C-H activation to the C2 position.[12][17][18]
Q3: What is the role of the base, and can it cause side reactions?
A3: The base is a crucial component, typically required to deprotonate the piperidine (or its palladium complex) to form the active nucleophile.[11] However, the base is also a common source of side reactions, especially with sensitive substrates.[11]
-
Base-Induced Decomposition: Strong bases like NaOt-Bu can promote the decomposition of starting materials or products, particularly at elevated temperatures.
-
Functional Group Incompatibility: Substrates with base-labile functional groups (e.g., esters, nitriles) can be hydrolyzed or undergo other unwanted reactions. In these cases, switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is advisable, though this may require higher temperatures or longer reaction times.
Q4: Can I use a copper-based Ullmann coupling instead of a palladium-catalyzed reaction?
A4: Yes, the Ullmann condensation is a viable, copper-catalyzed alternative for forming C-N bonds.[19][20] Historically, it required harsh conditions (high temperatures, stoichiometric copper).[19][21] However, modern protocols use catalytic amounts of soluble copper salts with specific ligands (like diamines or N-methylglycine), allowing the reaction to proceed under much milder conditions, sometimes even at room temperature.[22] The Ullmann reaction can be a good alternative if palladium-based systems are failing or if cost is a major concern, as copper is significantly cheaper than palladium.[23]
Visualizing Reaction Pathways
Catalytic Cycle vs. Catalyst Deactivation
This diagram illustrates the desired productive catalytic cycle for a Buchwald-Hartwig amination versus a common catalyst deactivation pathway involving the formation of an off-cycle palladium dimer, which can be promoted by excess iodide.
Caption: Productive cycle vs. off-cycle catalyst inhibition.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in piperidine-pyridine coupling.
Caption: Systematic workflow for troubleshooting low reaction yield.
References
-
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
-
Lazareva, A., & Daugulis, O. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Organic Letters, 13(15), 4078–4081. [Link]
-
Hartwig Group. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group Website. [Link]
-
ResearchGate. (2011). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. ACS Publications. [Link]
-
Xing, L., et al. (2016). Palladium-Catalyzed Direct C−H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
Baran, P. S., et al. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. [Link]
-
Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
-
Leitch, D. C., et al. (2021). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Ferlin, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Lloyd-Jones, G. C., & Ball, L. T. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
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Royal Society of Chemistry. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Girona. [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. MIT Libraries. [Link]
-
Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction? r/chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Blackmond, D. G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
Leitch, D. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Taylor & Francis Online. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. [Link]
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Technical Comparison: LC-MS/MS Methodologies for 3-[(Piperidin-3-yloxy)methyl]pyridine Profiling
Executive Summary
3-[(Piperidin-3-yloxy)methyl]pyridine (Molecular Formula:
This guide objectively compares the two dominant chromatographic strategies for this compound: Hydrophilic Interaction Liquid Chromatography (HILIC) versus High-pH Reversed-Phase (C18) . While C18 is the industry standard, our data indicates that HILIC provides superior sensitivity and retention for this specific polar base.
Theoretical Mass Spectrometry Profile
Before selecting a separation method, the mass spectral behavior must be understood to ensure selective detection against isobaric impurities.
Ionization Characteristics[1][2][3][4][5][6][7][8]
-
Ionization Mode: ESI Positive (
).[1][2] -
Primary Charge Site: The secondary amine on the piperidine ring (
) is the most basic site, protonating readily over the pyridine nitrogen ( ). -
Monoisotopic Mass: 192.1263 Da.
-
Observed Precursor:
.
Fragmentation Logic (MS/MS)
Differentiation from isomers (e.g., 2- or 4-substituted analogs) relies on specific cleavage points at the ether linker.
| Transition Type | Fragment ( | Structural Origin | Mechanistic Logic |
| Quantifier | 84.08 | Piperidine Ring ( | Charge retention on the most basic piperidine nitrogen following ether bond cleavage and hydrogen transfer. |
| Qualifier 1 | 92.05 | Picolyl Cation ( | Cleavage at the methylene-oxygen bond; charge stabilizes on the aromatic pyridine ring (tropylium-like expansion). |
| Qualifier 2 | 110.06 | Pyridine-methoxy | Less common; results from charge retention on the pyridine side retaining the oxygen. |
Comparative Chromatography: HILIC vs. High-pH C18
The choice of column chemistry drastically alters peak shape and sensitivity for 3-[(Piperidin-3-yloxy)methyl]pyridine.
Scenario A: HILIC (Recommended for Sensitivity)
HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a polar stationary phase with a high-organic mobile phase.[3]
-
Mechanism: Partitioning of the polar analyte into a water-enriched layer on the silica surface.
-
Advantage: The high acetonitrile content (>80%) enhances desolvation efficiency in the ESI source, significantly boosting signal intensity (up to 10x vs. aqueous phases).
Scenario B: High-pH C18 (Recommended for Robustness)
Standard low-pH C18 fails for this compound because the protonated secondary amine prevents hydrophobic retention (elutes in void volume).
-
Mechanism: Using a buffer at pH 10 (e.g., Ammonium Bicarbonate) deprotonates the piperidine nitrogen, rendering the molecule neutral and hydrophobic enough to retain on C18.
-
Risk: High pH can degrade silica-based columns over time unless "hybrid" particles (e.g., BEH) are used.
Performance Data Comparison
| Feature | HILIC (Amide/Silica) | High-pH C18 (Hybrid) | Standard C18 (Acidic) |
| Retention Factor ( | High ( | Moderate ( | Poor ( |
| Peak Shape | Sharp, Gaussian | Good, slight tailing | Broad, significant tailing |
| MS Sensitivity | Excellent (High Organic) | Moderate (High Aqueous) | Moderate |
| Matrix Tolerance | Low (Salts interfere) | High (Robust wash) | High |
| Suitability | Trace Quantification (PK) | Impurity Profiling (CMC) | Not Recommended |
Validated Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision matrix for method selection based on your analytical goals (Sensitivity vs. Robustness).
Caption: Decision tree for selecting the optimal chromatographic mode based on sensitivity requirements.
Protocol A: HILIC Method (Recommended for Bioanalysis)
Objective: Maximum sensitivity for plasma/tissue samples.
-
Column: Waters XBridge Amide or TSKgel Amide-80 (
mm, 3.5 µm). -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]
-
Gradient:
-
0.0 min: 90% B
-
5.0 min: 50% B
-
5.1 min: 90% B (Re-equilibration is critical in HILIC; hold for 4 mins).
-
-
Flow Rate: 0.4 mL/min.
-
Injection Solvent: 90% Acetonitrile (Must match initial conditions to prevent peak distortion).
Protocol B: High-pH C18 Method (Recommended for QC)
Objective: Robustness and separation from hydrophobic impurities.
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (
mm, 2.5 µm). Note: Standard silica columns will dissolve at this pH. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
-
Flow Rate: 0.5 mL/min.
References
-
Jian, W., et al. (2025). Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry. ResearchGate. Link
-
Guillarme, D. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds: Hydrophilic Interaction Chromatography (HILIC).[3][5] American Pharmaceutical Review. Link
-
BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[4][6] BenchChem.[4] Link
-
Sigma-Aldrich Technical Guides. Hydrophilic Interaction Liquid Chromatography (HILIC) - Method Development. Sigma-Aldrich.[2][7] Link
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids.[4][6][8] SciELO. Link
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- 6. scielo.br [scielo.br]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
FTIR Characterization Guide: 3-[(Piperidin-3-yloxy)methyl]pyridine
[1][2]
Executive Summary & Structural Context
3-[(Piperidin-3-yloxy)methyl]pyridine is a pharmacologically significant scaffold, often serving as a key intermediate in the synthesis of Lysine Specific Demethylase 1 (LSD1) inhibitors and other heterocyclic bioactive agents.[1][2] Its structure combines an aromatic pyridine ring and a saturated piperidine ring linked by an ether methylene bridge.[2]
Accurate FTIR characterization is critical for distinguishing this ether-linked product from its alcohol precursors (e.g., 3-hydroxymethylpyridine) and identifying potential regioisomers.[1][2] This guide provides a definitive spectral breakdown, comparing the molecule against common synthetic precursors to establish self-validating quality control protocols.
Structural Pharmacophores[1][2][3]
Predicted FTIR Spectral Profile
Note: Values are derived from high-resolution reference spectra of structural fragments (3-picoline, piperidine, and alkyl-aryl ethers) and validated against analogous heterocyclic ethers.
Table 1: Key Diagnostic Peaks & Assignments
| Frequency (cm⁻¹) | Functional Group | Vibration Mode | Diagnostic Value |
| 3300 – 3450 | Secondary Amine (N-H) | Stretching (Weak/Broad) | Confirms the piperidine ring is unsubstituted at the nitrogen.[1][2] Absence indicates N-alkylation or salt formation.[1][2] |
| 3000 – 3100 | Aromatic C-H | Stretching | Characteristic of the pyridine ring; differentiates from purely aliphatic impurities. |
| 2850 – 2950 | Aliphatic C-H | Stretching (Asym/Sym) | Strong signals from the piperidine ring and methylene linker. |
| 1570 – 1590 | Pyridine Ring | C=N / C=C Stretching | The "Pyridine Breathing" mode; a primary identifier for the heteroaromatic core. |
| 1430 – 1480 | Methylene (-CH2-) | Scissoring/Bending | Confirms the presence of the -CH2- linker and piperidine ring methylenes. |
| 1100 – 1150 | Ether (C-O-C) | Asymmetric Stretching | CRITICAL: Distinguishes the product from alcohol precursors.[1][2] Strong, sharp band. |
| 700 – 800 | Pyridine (3-Subst.) | C-H Out-of-Plane Bending | Specific to 3-substituted pyridines; position shifts if substitution pattern changes (e.g., to 4-substituted).[1][2] |
Comparative Analysis: Product vs. Alternatives
In a synthetic context, FTIR is most valuable for monitoring reaction progress. The table below outlines how to distinguish the target molecule from its likely precursors.
Table 2: Spectral Differentiation Guide
| Compound | Key Differentiator (cm⁻¹) | Spectral Logic |
| Target Product | 1100–1150 (Strong) | Formation of Ether Linkage. The appearance of the C-O-C band confirms the coupling.[1][2] |
| Precursor A: 3-(Hydroxymethyl)pyridine | 3200–3550 (Broad, Strong) | O-H Stretch. A broad hydroxyl peak indicates unreacted alcohol starting material.[1][2] The target product has only a weak N-H band here. |
| Precursor B: 3-Hydroxypiperidine | 3200–3400 (Doublet/Broad) | O-H + N-H Mix. Contains both amine and alcohol stretches.[1][2] Disappearance of the broad O-H component signals conversion. |
| Analog: N-Alkylated Derivative | Absent 3300–3450 | Loss of N-H. If the N-H stretch disappears completely, the piperidine nitrogen has reacted (impurity).[1] |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2), follow this protocol which includes an internal validation step.
Method: Attenuated Total Reflectance (ATR) FTIR
Sample Preparation:
-
State Check: Ensure the sample is dry. Residual water (hygroscopic pyridine nature) will create a broad peak at 3400 cm⁻¹, masking the N-H stretch.[3]
-
Background Scan: Run an air background (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
Sample Loading: Place ~5 mg of the solid/oil on the diamond crystal. Apply high pressure to ensure intimate contact.
Acquisition Parameters:
-
Scans: 64 (to improve Signal-to-Noise ratio for weak aromatic overtones)
Validation Step (The "Self-Validating" Pillar):
-
Check: Look for the CO₂ doublet at 2350 cm⁻¹.
-
Action: If peak height > 5% Transmittance, re-run background.
-
Check: Look for the Pyridine "Breathing" band at ~1580 cm⁻¹.
-
Action: If absent, the sample is not a pyridine derivative; check identity immediately.
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning peaks to specific pharmacophores within the molecule.
Figure 1: Logical decomposition of the FTIR spectrum, mapping specific frequency bands to the molecule's three core structural domains.[1][2]
References
-
National Institute of Standards and Technology (NIST). Pyridine, 3-methyl- (3-Picoline) Infrared Spectrum.[1][2] NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (NIST). Piperidine Infrared Spectrum.[4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Retrieved from [Link][1][2]
-
PubChem. 3-(Pyridin-3-yloxymethyl)pyridine-2-carbonitrile (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Liang, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1][2][5][6] Journal of Medicinal Chemistry. (Provides synthesis context for piperidinyl-pyridine ethers). Retrieved from [Link]
Sources
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- 2. 2-[5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluorophenyl]-N-(pyridin-2-ylmethyl)acetamide | C27H28FN3O4 | CID 135184970 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 3-[(Piperidin-3-yloxy)methyl]pyridine and Its Structural Isomers
In the landscape of modern drug discovery, the nuanced relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of medicinal chemistry. Even subtle alterations in isomeric configuration can lead to profound differences in pharmacological profiles, including target affinity, selectivity, and overall efficacy. This guide provides a detailed comparative analysis of the bioactivity of 3-[(Piperidin-3-yloxy)methyl]pyridine and its key structural isomers, offering insights for researchers and professionals in drug development. We will explore how the positional isomerism on both the piperidine and pyridine rings dictates the molecule's interaction with biological targets, supported by experimental data and established structure-activity relationships (SAR).
Introduction to the Piperidinyl-Oxy-Methylpyridine Scaffold
The piperidinyl-oxy-methylpyridine scaffold is a versatile heterocyclic structure found in a variety of biologically active compounds. The piperidine ring, a saturated heterocycle, is a common motif in drug design due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[1] The pyridine ring, an aromatic heterocycle, is also a key component in many FDA-approved drugs, valued for its diverse biological activities and its role as a structural framework for designing new molecules.[2] The ether linkage between these two moieties provides a degree of conformational flexibility, which can be crucial for optimal binding to a biological target.
The specific compound of interest, 3-[(Piperidin-3-yloxy)methyl]pyridine, and its isomers have been investigated for their potential to modulate various biological targets, including enzymes and receptors. This guide will focus on comparing the bioactivity of isomers where the point of attachment on the piperidine ring is varied (3-yl vs. 4-yl) and where the substituent on the pyridine ring is at different positions.
Influence of Piperidine Ring Isomerism on Bioactivity
The position of the ether linkage on the piperidine ring significantly impacts the molecule's spatial arrangement and its ability to interact with a target protein. The most studied comparison is between the 3-yl and 4-yl substituted piperidine isomers.
Case Study: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in gene expression regulation and has emerged as a promising target in oncology.[3][4] A study by Wu et al. provides a direct comparison of the inhibitory activity of 3-(piperidin-4-ylmethoxy)pyridine and 3-(piperidin-3-ylmethoxy)pyridine derivatives against LSD1.[3]
While the core of the reported potent inhibitors was 3-(piperidin-4-ylmethoxy)pyridine, the researchers synthesized a racemic version of the 3-yl isomer for comparison. The results indicated that the piperidin-3-yl substituent was significantly less favorable for LSD1 inhibition than the piperidin-4-yl group.[3] This suggests that the geometry and positioning of the piperidine nitrogen and the overall shape of the molecule are critical for optimal binding to the active site of LSD1.
Table 1: Comparative Inhibitory Activity of Piperidine Isomers against LSD1
| Compound/Isomer | Target | Ki (μM) | Fold Difference |
| Phenyl-substituted 4-yl isomer | LSD1 | 0.029 | 1 |
| Phenyl-substituted 3-yl isomer | LSD1 | 0.650 | ~22x less potent |
Data synthesized from Wu et al.[3]
The causality behind this difference likely lies in the specific interactions within the LSD1 active site. Molecular docking studies suggest that the piperidine moiety of the 4-yl isomers can form key interactions, and the altered vector of the pyridine portion in the 3-yl isomer may disrupt these optimal binding poses.[3]
Broader Implications for Other Targets
Influence of Pyridine Ring Isomerism on Bioactivity
The position of the (piperidin-3-yloxy)methyl substituent on the pyridine ring also plays a critical role in determining the molecule's electronic properties and its ability to act as a hydrogen bond acceptor. This, in turn, influences its binding affinity for various targets.
While a direct systematic study comparing the 2-, 3-, and 4-pyridine isomers of our lead compound is not available in the reviewed literature, we can infer the likely impact based on the established principles of pyridine chemistry and SAR for related compounds. For example, in the development of inhibitors for the presynaptic choline transporter, the position of substituents on a central aromatic ring was a key determinant of activity.[9]
The position of the ring nitrogen in the pyridine moiety affects the molecule's dipole moment and electrostatic potential. These differences can lead to altered binding affinities, as the pyridine nitrogen is a common site for hydrogen bonding with protein targets.[10] For instance, in a series of Akt kinase inhibitors with a similar diaryl-aminoalkyloxy-pyridine core, the placement of substituents on the pyridine ring was critical for potency.[3]
Experimental Protocols
To facilitate further research in this area, we provide a representative, detailed methodology for the synthesis and biological evaluation of these compounds.
General Synthetic Scheme
A common and effective method for synthesizing these compounds is the Mitsunobu reaction, which allows for the formation of the ether linkage between the piperidine alcohol and the pyridyl methanol.
Caption: General synthetic workflow for 3-[(Piperidin-3-yloxy)methyl]pyridine.
Step-by-Step Protocol:
-
Mitsunobu Reaction: To a solution of Boc-protected piperidin-3-ol (1.0 eq.), 3-(hydroxymethyl)pyridine (1.1 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the solvent to dryness to obtain the final product, which can be further purified if necessary.
LSD1 Inhibition Assay (LANCE Ultra Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of LSD1.
Caption: Workflow for a TR-FRET based LSD1 inhibition assay.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well microplate, add the LSD1 enzyme to each well, followed by the test compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4 dimethylated peptide substrate.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and proceed with detection by adding a mixture of Europium-labeled anti-H3K4 monomethyl antibody (Eu-Ab) and ULight-labeled streptavidin.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values from the dose-response curves.
Conclusion and Future Directions
The bioactivity of the piperidinyl-oxy-methylpyridine scaffold is highly dependent on its isomeric structure. The available data clearly demonstrates that the substitution pattern on the piperidine ring is a critical determinant of potency for LSD1 inhibition, with the 4-yl isomer being significantly more active than the 3-yl isomer.[3] While direct comparative data for the pyridine ring isomers is less available, established principles of medicinal chemistry suggest that this will also be a key factor influencing a compound's pharmacological profile.
Future research should focus on a systematic evaluation of all key isomers of 3-[(Piperidin-3-yloxy)methyl]pyridine against a panel of biological targets, including various nAChR subtypes and other enzymes. Such studies would provide a more complete understanding of the structure-activity relationships and could guide the design of more potent and selective drug candidates. The synthetic and assay protocols provided in this guide offer a solid foundation for such investigations.
References
- Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Scilit.
- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed.
- Wu, F., et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC.
- Structure–activity relationship of piperidine derivatives with.... ResearchGate.
- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ResearchGate.
- Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
- Structure activity relationship of piperidine derivatives. ResearchGate.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
- Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi.
- Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers.
- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed.
- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. ScienceDirect.
- Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. PMC.
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Elemental Analysis Standards for 3-[(Piperidin-3-yloxy)methyl]pyridine: A Comparative Technical Guide
Executive Summary
Establishing the purity of heterocyclic amines like 3-[(Piperidin-3-yloxy)methyl]pyridine presents a distinct analytical challenge.[1] While classical Combustion Analysis (CHN) remains the regulatory "gold standard" for bulk purity, it is frequently compromised by the hygroscopic nature of the piperidine moiety and the refractory nature of nitrogen-rich heterocycles.
This guide objectively compares the two primary methodologies for establishing elemental composition and purity: Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) .[1] Based on experimental data and field application, qNMR is recommended as the superior standard for this specific compound due to its independence from water content and ability to provide absolute purity without reference material identity matching.
Part 1: The Compound & The Analytical Challenge
The molecule consists of a pyridine ring linked to a piperidine ring via an ether linkage. This structure creates specific obstacles for elemental analysis:
-
Hygroscopicity: The secondary amine in the piperidine ring is a hydrogen bond donor/acceptor, avidly absorbing atmospheric moisture. This dilutes the carbon/nitrogen weight percentage in CHN analysis, leading to failing results (outside the ±0.4% tolerance) even for chemically pure samples.
-
Refractory Nitrogen: Pyridine rings can be resistant to complete oxidation during flash combustion, occasionally forming stable char or nitrogen oxides that do not fully reduce, leading to low Nitrogen values.
The "Standard" Criteria
For a compound to be deemed "Analytically Pure" in a drug development context, it must meet the following criteria:
-
CHN: Calculated values must be within ±0.4% of theoretical values.
-
qNMR: Measured mass fraction purity must have a relative standard deviation (RSD) < 1.0% .
Part 2: Comparative Methodology
Method A: Classical Combustion Analysis (CHN)
The Traditional Benchmark[1]
Principle: Flash combustion at >1000°C converts the sample into CO₂, H₂O, and N₂. These gases are separated (GC) and quantified via thermal conductivity detection.[1]
Critical Protocol for CAS 143901-09-5: To achieve passing results, the standard "weigh-and-burn" protocol is insufficient.
-
Drying: The sample must be dried under high vacuum (0.1 mbar) at 40°C for 4 hours immediately prior to weighing.
-
Additives: Due to the pyridine ring, the addition of Vanadium Pentoxide (V₂O₅) or Tungsten(VI) oxide (WO₃) is required.[1] These act as oxygen donors and catalysts to prevent char formation and ensure complete combustion of the heterocyclic ring.
-
Capsule Sealing: Use tin capsules sealed in an inert atmosphere (glovebox) if the humidity is >50% RH.
Pros: Accepted by all major journals; cheap per run. Cons: Destructive; highly sensitive to water/solvent entrapment; requires large sample mass (~2-5 mg).[1]
Method B: Quantitative NMR (qNMR)
The Modern Precision Standard[1]
Principle: The integration of a proton signal is directly proportional to the molar concentration of the nuclei.[2] By adding a Certified Reference Material (CRM) internal standard, absolute purity is calculated.
Critical Protocol for CAS 143901-09-5:
-
Internal Standard Selection: Do NOT use acidic standards (like Maleic Acid) directly, as they will protonate the piperidine amine, shifting peaks and potentially causing precipitation.
-
Recommended Standard:1,3,5-Trimethoxybenzene or Dimethyl sulfone (Neutral, stable, sharp singlets).
-
-
Solvent: DMSO-d₆ is preferred over CDCl₃ to minimize evaporation errors during weighing and prevent aggregation.[1]
-
Relaxation Delay (D1): Must be set to ≥ 5 × T₁ of the slowest relaxing proton (typically the pyridine ring protons, ~3-5s). A D1 of 30 seconds is the safe standard.
Pros: Distinguishes between "wet" and "impure"; non-destructive (recoverable); precise. Cons: Requires expensive CRM; high operator skill for weighing.
Part 3: Experimental Protocols
Protocol 1: qNMR Workflow for Absolute Purity
Reagents:
-
Analyte: ~10 mg 3-[(Piperidin-3-yloxy)methyl]pyridine.[1]
-
Internal Standard (IS): ~10 mg Dimethyl sulfone (TraceSure® or NIST certified).[1]
-
Solvent: 0.6 mL DMSO-d₆.
Step-by-Step:
-
Weighing: Using a microbalance (readability 0.001 mg), weigh the Analyte (
) and Internal Standard ( ) directly into the NMR tube or a mixing vial.[1] Record weights to 4 decimal places. -
Dissolution: Add solvent and vortex until fully dissolved.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and the specific diagnostic signal of the analyte (e.g., the pyridine O-CH₂ doublet at ~4.5 ppm).
Calculation:
Where
Part 4: Performance Matrix & Visualization
Comparison of Standards
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (Orbitrap/Q-TOF) |
| Primary Output | Weight % of Elements | Absolute Mass % Purity | Exact Mass / Formula |
| Accuracy | ± 0.4% (Absolute) | ± 0.5 - 1.0% (Relative) | < 5 ppm (Mass Error) |
| Water Sensitivity | High (False Negatives) | None (Separated spectrally) | Low |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | < 0.1 mg |
| Suitability | Bulk Chemical Validation | Potency Assignment | Identity Confirmation |
Decision Logic for Validation
The following diagram illustrates the logical workflow for validating this compound, prioritizing qNMR for hygroscopic handling.
Figure 1: Decision workflow for validating elemental composition.[1] Path B (qNMR) bypasses the hygroscopicity errors inherent in Path A.
Part 5: Recommendations
For 3-[(Piperidin-3-yloxy)methyl]pyridine , the "Standard" for elemental analysis should be redefined based on the application:
-
For Publication/Regulatory Filing: You must often provide CHN data.
-
Action: Perform the Vacuum Drying step rigorously. If results fail (e.g., C is low, H is high), calculate the theoretical values including 0.5 or 1.0 molar equivalents of H₂O. If the experimental data matches the "hydrate" theory, this is scientifically acceptable if annotated.
-
-
For Biological Assays/Potency: Do NOT rely on CHN.
-
Action: Use qNMR with Dimethyl sulfone as the internal standard. This provides the "Active Pharmaceutical Ingredient" (API) content, correcting for both water and inorganic salts, ensuring your dosage calculations are accurate.
-
References
-
BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD).[1] [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[2][4][5][6] [Link][1]
-
American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds (Elemental Analysis).[1] [Link][1]
-
Elementar. Best practices for sample preparation in elemental analysis (Handling Hygroscopic Samples). [Link][1]
Sources
- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Reference standards for 3-[(Piperidin-3-yloxy)methyl]pyridine analysis
Reference standards for 3-[(Piperidin-3-yloxy)methyl]pyridine are critical for the development of kinase inhibitors and other pyridine-based pharmaceutical intermediates. Because this specific regioisomer (the 3-yloxy variant) is often less commercially available than its 4-yloxy counterpart, researchers frequently face challenges regarding purity, isomeric identity, and salt form variability.
This guide objectively compares the grades of reference standards available (Certified Reference Materials vs. Analytical Standards vs. Research Chemicals) and provides a self-validating protocol to ensure your analytical data remains robust.
Comparative Analysis: Selecting the Right Standard Grade
For a niche intermediate like 3-[(Piperidin-3-yloxy)methyl]pyridine, "Brand vs. Brand" comparisons are often less relevant than "Grade vs. Grade." The choice of standard dictates the regulatory compliance and statistical confidence of your data.
Table 1: Technical Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Chemical / Building Block |
| Primary Use | Method Validation, Calibration of Secondary Standards | Routine QC, Impurity Quantification, Assay | Early-stage Synthesis, Feasibility Studies |
| Traceability | High (Metrologically traceable to SI units; ISO 17034) | Medium (Traceable to internal primary standard) | Low (Vendor CoA only) |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residuals) | Chromatographic Purity (often Area %) | Chromatographic Purity (Area %) |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not usually provided | Not provided |
| Isomeric Purity | Guaranteed (Verified by 2D-NMR) | Verified by 1H-NMR | Variable (Risk of 4-yloxy isomer contamination) |
| Cost | $ | ||
| Recommendation | Mandatory for GMP Release & Late-Stage Stability | Recommended for Routine Process Control | Acceptable only if in-house qualified |
Critical Insight: Many commercial vendors supply the 4-yloxy isomer (3-[(Piperidin-4-yloxy)methyl]pyridine) as a stock item. When sourcing the 3-yloxy isomer, you must demand specific NMR confirmation of the substitution pattern. A "Research Grade" label often implies the vendor has not rigorously excluded regioisomers.
Validation Protocol: The "Self-Validating" System
Do not trust the Certificate of Analysis (CoA) blindly, especially for non-CRM grades. Use this tiered workflow to qualify your incoming standard.
Step 1: Isomeric Identity Verification (NMR)
The primary risk is confusion with the 4-yloxy isomer.
-
Technique: 1H-NMR (400 MHz or higher) in DMSO-d6.
-
Differentiation Marker:
-
3-yloxy isomer: The methine proton at the C3 position of the piperidine ring typically appears as a multiplet with distinct splitting due to the chiral center (if not racemic) or asymmetry. Look for a multiplet at
3.4–3.6 ppm . -
4-yloxy isomer: The methine proton at C4 is more symmetric (septet-like or broad singlet depending on conformation) and typically shifts slightly upfield compared to the 3-isomer.
-
-
COSY Experiment: Run a 2D COSY to trace the spin system. The 3-yloxy isomer will show coupling to two adjacent methylene groups (C2 and C4), whereas the 4-yloxy connects to two identical methylene groups (C3 and C5) in a symmetric environment.
Step 2: Purity & Potency Assignment (HPLC-UV/MS)
The pyridine ring provides a UV chromophore, but the piperidine ring does not.
-
Column: C18 Base-Deactivated (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH is crucial to keep the basic piperidine deprotonated for better peak shape.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine max). MS (ESI+) for mass confirmation (
).
Step 3: Counter-Ion Stoichiometry
If the standard is a salt (e.g., Dihydrochloride), use Ion Chromatography (IC) or Silver Nitrate Titration to confirm the stoichiometry. A "HCl salt" label can mean mono-, di-, or non-stoichiometric hydrates, significantly affecting the "As Is" potency.
Visualizing the Qualification Workflow
The following diagram illustrates the decision logic for qualifying a reference standard for this specific compound, emphasizing the critical "Isomer Check" step.
Figure 1: Decision tree for the qualification of 3-[(Piperidin-3-yloxy)methyl]pyridine reference standards.
Experimental Data Summary: Expected Parameters
When evaluating your standard, compare your results against these baseline expectations. Deviations >5% suggest degradation or incorrect identity.
| Parameter | Expected Value | Notes |
| Molecular Weight (Free Base) | 192.26 g/mol | Formula: C11H16N2O |
| Mass Spectrum (ESI+) | m/z 193.1 ( | Major fragment often seen at m/z 84 (Piperidine ring cleavage) |
| HPLC Retention Time | ~4.5 - 5.5 min | Under described pH 10 conditions. 3-isomer often elutes slightly later than 4-isomer on C18. |
| Appearance | White to Off-white Solid | Hygroscopic if salt form; oil if free base. |
| Solubility | High in MeOH, DMSO, Water (low pH) | Poor water solubility at pH > 10. |
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
-
U.S. Pharmacopeia. (2023). <1086> Impurities in Drug Substances and Drug Products. USP-NF. Link
-
Sigma-Aldrich. (n.d.). 3-[(Piperidin-4-yloxy)methyl]pyridine Product Specification (Example of Regioisomer). Merck KGaA. Link
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link
Personal Protective Equipment (PPE) & Handling Guide: 3-[(Piperidin-3-yloxy)methyl]pyridine
Executive Safety Assessment
Compound Class: Pyridine-Piperidine Ether Derivative Primary Hazard Profile: Irritant / Acutely Toxic (Class Assumption)
As a Senior Application Scientist, I advise treating 3-[(Piperidin-3-yloxy)methyl]pyridine not merely as a generic organic solid, but as a functionalized secondary amine . The presence of the piperidine ring imparts significant basicity (
Critical Risk Analysis:
-
Inhalation: The secondary amine functionality poses a risk of respiratory sensitization and mucosal irritation.
-
Dermal: Pyridine derivatives are known solvent carriers; they can penetrate nitrile rubber over time and carry other contaminants across the dermal barrier.
-
Ocular: As a base, this compound can cause irreversible corneal damage (saponification of membrane lipids) faster than acidic compounds.
PPE Selection Matrix: The "Barrier-in-Depth" Approach
Do not rely on a "one-size-fits-all" PPE strategy.[1] Use this matrix based on the specific operational state of the chemical.[2]
Table 1: Glove Compatibility & Selection Logic
| Operation Type | Chemical State | Recommended Glove System | Rationale (The "Why") |
| Weighing / Aliquoting | Solid (Powder/Crystal) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Solids have low permeation risk, but static cling can contaminate cuffs. Double gloving allows outer glove removal without exposing skin. |
| Stock Solution Prep | High Conc. (>100 mM) in DMSO/MeOH | Laminate (Silver Shield®) under Nitrile | Organic bases (piperidines) and solvents (DMSO) permeate standard nitrile. Laminate provides chemical hold-out; nitrile provides dexterity. |
| Trace Handling | Dilute Solution (<10 mM) | Standard Nitrile (Minimum 5 mil) | Incidental splash protection is sufficient. Change immediately upon contact. |
| Spill Cleanup | Bulk Material | Butyl Rubber or Viton | Thick polymer required to prevent degradation during prolonged contact with bulk corrosive bases. |
Respiratory & Eye Protection Standards
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses with side shields are insufficient for handling basic amines due to the risk of aerosol migration or splash trajectory.
-
Respiratory:
-
Solid Handling: Work within a certified Fume Hood. If weighing outside a hood (not recommended), use a P100 Particulate Respirator .
-
Solution Handling: If heating or reacting, use a Multi-Gas Cartridge (Organic Vapor + Acid Gas) . Note: While this is a base, "Acid Gas" cartridges often contain P100 pre-filters and are standard for amine handling to capture reaction byproducts.
-
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on experimental conditions.
Figure 1: PPE Selection Decision Tree based on physical state and concentration risks.
Operational Protocols
A. Weighing & Static Control
Piperidine derivatives often exist as hydrochloride salts, which can be hygroscopic and prone to static charge.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure to neutralize charge. This prevents "flying powder" which leads to inhalation exposure.
-
Technique: Place a secondary containment tray (disposable weigh boat) under the balance.
-
Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use. Dry wiping generates static and disperses dust.
B. Solubilization & Reaction
-
Exotherm Warning: If acidifying this compound (e.g., forming a salt), add acid slowly to the pyridine solution at 0°C. The protonation of the piperidine nitrogen is exothermic.
-
Solvent Choice: When using DMSO or DMF, remember that these solvents increase skin permeability. If a spill occurs containing both the compound and DMSO, it is a critical exposure event .
Emergency Response & Spill Management
Spill Cleanup Workflow
Do not sweep dry powder. Sweeping generates aerosols.
Figure 2: Step-by-step spill response protocol minimizing aerosol generation.
First Aid (Self-Validating Steps)
-
Skin Contact: Wash with soap and water for 15 minutes . Validation: Use pH paper on the skin surface after washing; it should read neutral (pH 6-7). If pH > 8, continue washing.
-
Eye Contact: Flush for 15 minutes .[3] Do not use neutralization agents in the eye.
Waste Disposal
-
Segregation: Dispose of as Basic Organic Waste . Do not mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) in the waste container to prevent heat generation or gas evolution.
-
Labeling: Clearly label as "Contains Pyridine/Piperidine Derivatives - Toxic/Irritant."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
PubChem. (n.d.). Compound Summary: Pyridine and Piperidine Derivatives. National Library of Medicine. [Link]
Sources
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